Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZUNRVGSYFMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450875 | |
| Record name | Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116047-26-8 | |
| Record name | Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its tetralone core is a key structural motif in medicinal chemistry. This guide provides a detailed overview of the primary synthetic routes to this compound, including reaction mechanisms, experimental protocols, and quantitative data to support researchers in its preparation and application.
Core Synthetic Strategies
The synthesis of this compound can be broadly approached via two main strategies:
-
Intramolecular Friedel-Crafts Acylation: This classical approach involves the cyclization of a substituted butanoic acid derivative to form the tetralone ring, followed by esterification.
-
Palladium-Catalyzed Carbonylation: A more modern approach that utilizes a bromo-substituted tetralone precursor and introduces the methyl carboxylate group in a single, catalyzed step.
This guide will elaborate on both methodologies, providing detailed experimental procedures and mechanistic insights.
Strategy 1: Intramolecular Friedel-Crafts Acylation and Esterification
This strategy is a robust and well-established method for the formation of the tetralone ring system. It proceeds in two key stages: the cyclization of a suitable precursor to form 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, followed by the esterification of the carboxylic acid.
Part A: Synthesis of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
The key step in this part of the synthesis is an intramolecular Friedel-Crafts acylation. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a common and effective choice. The starting material is a substituted butanoic acid.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic ketone.
Figure 1: Intramolecular Friedel-Crafts Acylation Mechanism.
Experimental Protocol: Synthesis of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
This protocol is based on established procedures for intramolecular Friedel-Crafts acylations.
| Reagent/Parameter | Quantity/Value |
| 4-(4-carboxyphenyl)butanoic acid | 1.0 eq |
| Polyphosphoric acid (PPA) | 10-20 eq (by weight) |
| Temperature | 80-100 °C |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with ice-water, extraction |
Detailed Methodology:
-
To a flask equipped with a mechanical stirrer and a thermometer, add 4-(4-carboxyphenyl)butanoic acid.
-
Add polyphosphoric acid to the flask. The amount should be sufficient to ensure good stirring of the reaction mixture.
-
Heat the mixture with stirring to 80-100 °C.
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Part B: Fischer Esterification to this compound
The carboxylic acid obtained from the cyclization step is converted to its methyl ester via a Fischer esterification reaction.
Reaction Mechanism: Fischer Esterification
This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
An In-depth Technical Guide to Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a bicyclic organic compound that belongs to the class of tetralone derivatives. These structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates. The tetralone core, a fused system of a benzene ring and a cyclohexanone ring, serves as a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methods related to this compound.
Chemical Properties
A summary of the key chemical identifiers and properties for this compound is presented below. It is important to note that while some specific experimental data for this compound are limited in the public domain, predicted values and data from closely related analogs provide valuable insights.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 7-Carbomethoxy-1-tetralone, Methyl 1,2,3,4-tetrahydro-8-oxo-naphthalene-6-carboxylate | N/A |
| CAS Number | 116047-26-8, 1094294-18-4 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₃ | [3] |
| Molecular Weight | 204.22 g/mol | [3] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Purification
The synthesis of this compound has been reported through various methods, often utilizing 7-bromo-1-tetralone as a key starting material.
Palladium-Catalyzed Carbonylation
A common synthetic route involves the palladium-catalyzed carbonylation of 7-bromo-1-tetralone. This reaction introduces the methyl carboxylate group onto the aromatic ring.
Experimental Protocol:
-
Reactants: 7-bromo-1-tetralone, carbon monoxide, methanol, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like Xantphos), and a base (e.g., triethylamine).
-
Solvent: A mixture of dimethylformamide (DMF) and methanol is often used.
-
Procedure: The reactants are combined in a pressure vessel. The vessel is charged with carbon monoxide to a specified pressure. The reaction mixture is heated and stirred for a designated period. Upon completion, the reaction is cooled, and the product is isolated.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
The following diagram illustrates the general workflow for this synthetic approach.
Use as a Starting Material
This compound is also commercially available and has been utilized as a starting material in the synthesis of more complex molecules, such as HIV-1 protease inhibitors. In these syntheses, the ketone functionality is often converted to an amine, which then serves as a handle for further derivatization.
Analytical Characterization
The structural confirmation of this compound relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A patent document reports a chemical shift at 8.63 ppm (d, J = 1.2 Hz, 1H), which is consistent with an aromatic proton deshielded by the adjacent carbonyl and carboxylate groups. The full spectrum would be expected to show signals for the other aromatic protons and the aliphatic protons of the tetralone ring system, as well as a singlet for the methyl ester protons.
Infrared (IR) Spectroscopy
-
A strong absorption band for the C=O stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.
-
A strong absorption band for the C=O stretch of the ester, typically around 1720-1740 cm⁻¹.
-
C-O stretching bands for the ester group.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 204.22.
Biological Activity and Potential Applications
While no specific biological activities or signaling pathway involvements have been definitively reported for this compound itself, the broader class of tetralone derivatives is known to exhibit a wide range of pharmacological properties. These include antibacterial, antifungal, and anticancer activities.
The tetralone scaffold is a key component of several approved drugs and numerous investigational compounds. For instance, tetralone derivatives have been explored as inhibitors of various enzymes and as ligands for different receptors. The presence of both a ketone and a carboxylate functional group in this compound makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
The general workflow for exploring the biological potential of such a compound is depicted below.
Conclusion
This compound is a valuable chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. While comprehensive data on its physicochemical properties and biological activities are currently limited, its structural features suggest it is a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to support further research and development efforts.
References
An In-depth Technical Guide to Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Chemical Identifier:
-
CAS Number: 1094294-18-4, 116047-26-8
This technical guide provides a comprehensive overview of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Due to the limited availability of detailed public information on this specific ester, this guide will focus on the synthesis of its parent carboxylic acid, 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and the subsequent esterification. Furthermore, it will explore the broader biological significance of the tetralone scaffold in drug discovery.
Physicochemical Properties
A summary of the known quantitative data for the parent carboxylic acid and the target methyl ester is presented below.
| Property | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | This compound |
| CAS Number | 89781-52-2[1][2] | 1094294-18-4[3], 116047-26-8[4] |
| Molecular Formula | C₁₁H₁₀O₃[1][2] | C₁₂H₁₂O₃[5] |
| Molecular Weight | 190.19 g/mol [1] | 204.22 g/mol |
| Boiling Point | 389.1 °C[2] | Not available |
| Flash Point | 230 °C[2] | Not available |
Experimental Protocols
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid. The following sections detail the synthesis of the carboxylic acid precursor and its subsequent conversion to the methyl ester.
1. Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
A common route for the synthesis of tetralones involves an intramolecular Friedel-Crafts acylation of a corresponding phenylbutyric acid.
-
Reaction: 4-(4-carboxyphenyl)butanoic acid is cyclized in the presence of a strong acid catalyst.
-
Reagents and Solvents:
-
4-(4-carboxyphenyl)butanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (as a solvent, optional)
-
-
Procedure:
-
4-(4-carboxyphenyl)butanoic acid is mixed with an excess of polyphosphoric acid.
-
The mixture is heated, typically at temperatures ranging from 80-120°C, with stirring for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice to quench the reaction and precipitate the product.
-
The solid precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
2. Synthesis of this compound
The carboxylic acid is converted to its methyl ester via Fischer esterification.
-
Reaction: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is reacted with methanol in the presence of an acid catalyst.
-
Reagents and Solvents:
-
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
-
Methanol (in excess, serving as both reactant and solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
-
Procedure:
-
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is dissolved in an excess of dry methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
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The mixture is refluxed for several hours.
-
The reaction is monitored by TLC.
-
After completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.
-
Further purification can be achieved by column chromatography on silica gel.
-
Biological Significance and Applications in Drug Development
-
Anticancer Agents: The tetralin ring is a core structure in some anticancer drugs, such as the anthracycline antibiotics (e.g., doxorubicin) and podophyllotoxin derivatives.
-
Monoamine Oxidase (MAO) Inhibitors: Certain C7-substituted α-tetralone derivatives have shown potent inhibitory activity against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), suggesting potential for the development of treatments for Parkinson's disease and depression.
-
Hepatitis C Virus (HCV) Inhibitors: Novel series of 1-carba-isoflavanones, synthesized through the α-arylation of α-tetralones, have demonstrated potent and selective in-vitro activity against HCV replicon reporter cells.
-
DGAT1 Inhibitors: Tetralone derivatives have been identified as potent and selective inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorder treatments.
The functional groups of this compound, a ketone and an ester, make it a versatile intermediate for further chemical modifications to synthesize more complex molecules with potential therapeutic value.
References
- 1. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Core: A Scaffold for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate" is a tetralone derivative that has emerged as a versatile scaffold in medicinal chemistry. While this specific compound is frequently documented as a commercially available starting material for chemical syntheses, extensive research into its own biological activities is not prominently featured in the current scientific literature. However, the structural motif of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate serves as a crucial building block for a wide array of derivatives exhibiting significant pharmacological potential across various therapeutic areas. This technical guide provides a comprehensive overview of the biological activities of molecules derived from this core structure, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented herein is intended to inform and guide researchers and drug development professionals in leveraging this privileged scaffold for the discovery of novel therapeutic agents.
Biological Activities of Derivatives
The 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate core has been successfully modified to generate derivatives with a broad spectrum of biological activities, including antiviral, anticancer, neuroprotective, and metabolic disease applications.
HIV-1 Protease Inhibition
Derivatives of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate have been instrumental in the design of potent HIV-1 protease inhibitors. These inhibitors are crucial components of highly active antiretroviral therapy (HAART). The tetrahydronaphthalene moiety is often incorporated as a P2 ligand, which interacts with the S2 subsite of the HIV-1 protease.
Quantitative Data:
| Derivative Class | Target | Metric | Value | Reference |
| Aminotetrahydronaphthalene Carboxamides | HIV-1 Protease | Ki | 0.38 nM | [1] |
| Aminotetrahydronaphthalene Carboxamides | HIV-1 (in cells) | IC50 | 476 nM | [1] |
Experimental Protocols:
HIV-1 Protease Inhibition Assay: [1]
-
Enzyme: Recombinant HIV-1 protease.
-
Substrate: A fluorogenic peptide substrate.
-
Method: The assay is typically performed in a 96-well plate format. The inhibitor, at varying concentrations, is pre-incubated with the HIV-1 protease in a suitable buffer (e.g., sodium acetate buffer, pH 5.5) at 37°C. The reaction is initiated by the addition of the fluorogenic substrate.
-
Detection: The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki).
Antiviral Cell-Based Assay: [1]
-
Cells: Human T-cell line (e.g., MT-2) susceptible to HIV-1 infection.
-
Virus: Laboratory-adapted strain of HIV-1.
-
Method: Cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor. The cultures are incubated for a period of 4-5 days.
-
Detection: The extent of viral replication is quantified by measuring the activity of viral reverse transcriptase in the culture supernatant or by using a cell viability assay (e.g., MTT assay) to assess the cytopathic effect of the virus.
-
Data Analysis: The inhibitor concentration that reduces viral replication by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Logical Relationship Diagram:
Caption: Synthetic pathway from the core to HIV-1 protease inhibitors.
Monoamine Oxidase (MAO) Inhibition
C7-substituted α-tetralone derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.
Experimental Protocols:
MAO Inhibition Assay:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine for both MAO-A and MAO-B (or a specific substrate for each isoform).
-
Method: The inhibitor at various concentrations is pre-incubated with the MAO enzyme in a phosphate buffer (pH 7.4) at 37°C. The reaction is started by adding the substrate.
-
Detection: The product of the reaction (e.g., 4-hydroxyquinoline from kynuramine) is quantified by fluorescence spectroscopy.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Diagram:
Caption: Inhibition of dopamine metabolism by MAO-B inhibitors.
G-Protein-Coupled Receptor 40 (GPR40) Agonism
Tricyclic compounds derived from "this compound" have been patented as agonists of GPR40, a receptor involved in glucose-stimulated insulin secretion. This suggests a potential therapeutic application in type 2 diabetes.
Experimental Protocols:
GPR40 Calcium Mobilization Assay:
-
Cells: A cell line (e.g., CHO or HEK293) stably expressing human GPR40.
-
Method: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compound is added to the cells, and the change in intracellular calcium concentration is measured.
-
Detection: The fluorescence signal is monitored using a fluorescence plate reader.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Signaling Pathway Diagram:
Caption: GPR40 signaling pathway leading to insulin secretion.
Antimalarial Activity
Derivatives of "this compound" have been investigated as antimalarial agents that target plasmepsin IX and X, proteases essential for the malaria parasite Plasmodium falciparum.
Experimental Protocols:
Plasmepsin Inhibition Assay:
-
Enzyme: Recombinant P. falciparum plasmepsin IX or X.
-
Substrate: A specific fluorogenic peptide substrate for the respective plasmepsin.
-
Method: The assay is conducted in a similar manner to the HIV-1 protease assay, with the inhibitor being pre-incubated with the enzyme before the addition of the substrate.
-
Detection: The increase in fluorescence due to substrate cleavage is measured.
-
Data Analysis: IC50 values are determined from the dose-response curves.
In Vitro Antimalarial Assay:
-
Parasite: Chloroquine-sensitive or -resistant strains of P. falciparum.
-
Host Cells: Human erythrocytes.
-
Method: Synchronized ring-stage parasites are cultured in human erythrocytes in the presence of serial dilutions of the test compounds.
-
Detection: Parasite growth is assessed after a 48- or 72-hour incubation period using methods such as SYBR Green I-based fluorescence assay to quantify parasite DNA, or by microscopic counting of parasitemia.
-
Data Analysis: The IC50 value, representing the concentration that inhibits parasite growth by 50%, is calculated.
Conclusion
The 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. While the parent molecule, "this compound," is primarily utilized as a synthetic intermediate, its core structure is clearly amenable to chemical modifications that yield compounds with significant therapeutic potential. The examples provided in this guide highlight the broad applicability of this scaffold in developing inhibitors for viral and parasitic proteases, modulators of CNS enzymes, and agonists for metabolic receptors. Future exploration of the chemical space around this core is warranted and holds promise for the discovery of novel drug candidates.
References
An In-depth Technical Guide to Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a key intermediate in the synthesis of complex pharmaceutical compounds. This document details its chemical properties, synthesis protocols, and known applications, with a focus on providing practical information for laboratory and development settings.
Core Compound Properties
This compound is a tetralone derivative, a class of compounds recognized for their utility as building blocks in medicinal chemistry. The unique structural combination of a bicyclic aromatic system with a ketone and a methyl ester functional group makes it a versatile precursor for a range of more complex molecules.
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 204.22 g/mol | --INVALID-LINK--[1] |
| CAS Number | 116047-26-8, 1094294-18-4 | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Appearance | Powder or liquid | --INVALID-LINK--[1] |
| Purity | Typically ≥97% | --INVALID-LINK--[1] |
| Storage | Store in a tightly closed container at room temperature. | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound found in the literature is via a palladium-catalyzed carbonylation of a bromo-tetralone precursor.
Protocol 1: Palladium-Catalyzed Carbonylation
This protocol is adapted from patent literature describing the synthesis of antimalarial agents.
Reaction Scheme:
Experimental Protocol:
A solution of 7-bromo-1-tetralone (35 g, 155 mmol) is prepared in Methanol (200 mL) and DMSO (100 mL). To this solution, PdCl₂(dppf) (11 g, 15.03 mmol) and triethylamine (108 mL, 777 mmol) are added. The resulting mixture is stirred at 80 °C for 48 hours under a 50 psi atmosphere of carbon monoxide (CO).
Note: The patent does not provide details on the workup, purification, or the final yield for this reaction. Standard purification techniques such as column chromatography would likely be required.
Applications in Drug Development
This compound serves as a key starting material in the synthesis of more complex, biologically active molecules. One notable application is in the development of HIV-1 protease inhibitors.
Protocol 2: Synthesis of an Amine Intermediate for HIV-1 Protease Inhibitors
This protocol outlines the use of the title compound in the synthesis of a chiral amine, a crucial component of potent HIV-1 protease inhibitors.
Experimental Workflow:
Experimental Protocol:
-
Imine Formation: The commercially available this compound is reacted with (S)-t-butyl sulfinamide to form the corresponding imine.
-
Reduction: The imine is then reduced with sodium borohydride (NaBH₄) to yield a mixture of diastereomers (in a 2:1 ratio).
-
Purification and Deprotection: The major diastereomer is isolated and subsequently treated with 6 M HCl to remove the sulfinyl group, providing the corresponding amine.
-
Final Ligand Synthesis: The resulting amine is protected with a Boc group, and the methyl ester is hydrolyzed to furnish the final carboxylic acid ligand, which is then used in the synthesis of HIV-1 protease inhibitors.
Biological Activity Context
While there is no specific biological activity reported for this compound itself, the broader class of tetralone derivatives is known to exhibit a wide range of pharmacological effects. These include antibacterial, antifungal, and antitumor activities. The utility of the title compound as a precursor for potent HIV-1 protease inhibitors underscores the importance of the tetralone scaffold in designing molecules that can interact with biological targets.[4][5][6] Researchers are encouraged to consider this compound as a valuable starting point for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 116047-26-8 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Discovery and Isolation of Tetralone Derivatives: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry and natural product synthesis. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, serving as foundational frameworks for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and biological evaluation of tetralone derivatives, with a focus on experimental protocols and quantitative data analysis.
Discovery and Therapeutic Potential of Tetralone Derivatives
Tetralone derivatives are recognized as crucial structural motifs in a variety of pharmacologically active compounds. They have been successfully developed as inhibitors of several key enzymes and have shown promise in a range of therapeutic areas.
-
Enzyme Inhibition:
-
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: Tetralone derivatives have been identified as potent and selective inhibitors of DGAT1, an enzyme that plays a critical role in triglyceride synthesis. Inhibition of DGAT1 is a promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.[1][2][3]
-
Monoamine Oxidase (MAO) Inhibitors: Certain tetralone derivatives exhibit potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. This makes them attractive candidates for the development of antidepressants and therapies for neurodegenerative diseases like Parkinson's disease.[4][5][6][7]
-
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors: Tetralones have been shown to inhibit the tautomerase activity of MIF, a proinflammatory cytokine implicated in various inflammatory diseases. By inhibiting MIF, these derivatives can suppress inflammatory responses.[8][9][10][11]
-
-
Broad Pharmacological Activities:
-
Anti-inflammatory: By inhibiting pathways such as NF-κB, tetralone derivatives can exert significant anti-inflammatory effects.[6]
-
Anticancer: The tetralone scaffold is a component of several established anticancer drugs, and novel derivatives continue to be explored for their antiproliferative activities.[12]
-
Antimicrobial: Various tetralone derivatives have demonstrated notable antibacterial and antifungal properties.[12][13][14]
-
Synthesis of Tetralone Derivatives
The synthesis of the tetralone core is most commonly achieved through intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid or its derivatives. This versatile reaction allows for the construction of the characteristic bicyclic system.
General Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol describes the synthesis of α-tetralone from γ-phenylbutyric acid.
Materials:
-
γ-phenylbutyric acid
-
Thionyl chloride
-
Carbon disulfide (or other suitable solvent)
-
Aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid
-
Benzene (for extraction)
-
Anhydrous magnesium sulfate (or other drying agent)
Procedure:
-
Acid Chloride Formation: In a round-bottomed flask fitted with a reflux condenser and a gas absorption trap, combine γ-phenylbutyric acid and thionyl chloride. Gently heat the mixture on a steam bath until the acid melts. The reaction is allowed to proceed without external heating until the evolution of hydrogen chloride ceases (approximately 25-30 minutes). The mixture is then warmed on the steam bath for an additional 10 minutes to ensure complete reaction.[15]
-
Friedel-Crafts Cyclization: Cool the flask and add carbon disulfide. Cool the solution in an ice bath. Rapidly add aluminum chloride in one portion and immediately connect the flask to the reflux condenser. After the initial vigorous evolution of hydrogen chloride subsides, slowly warm the mixture to its boiling point on a steam bath. Heat and shake the mixture for 10 minutes to complete the reaction.[15]
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Add concentrated hydrochloric acid and transfer the mixture to a larger flask for steam distillation. The carbon disulfide will distill first, followed by the α-tetralone.[15]
-
Extraction and Purification: Separate the oily product from the distillate. Extract the aqueous layer with benzene. Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation.[15]
Synthesis of Substituted Tetralones
The general procedure can be adapted to synthesize a wide variety of substituted tetralone derivatives. For example, nitrated tetralones can be prepared by intramolecular acylation of nitro-substituted γ-phenylbutyric acids.[16] Other derivatives can be synthesized by modifying the starting materials or by further reactions on the tetralone core.[17][18]
Isolation and Purification of Tetralone Derivatives
The isolation and purification of tetralone derivatives are crucial steps to obtain compounds of high purity for biological testing and structural elucidation. Common techniques include column chromatography and high-performance liquid chromatography (HPLC), particularly for chiral separations.
Purification by Column Chromatography
Flash column chromatography is a standard method for purifying crude tetralone derivatives.
General Protocol:
-
Solvent System Selection: Determine an appropriate solvent system (eluent) by thin-layer chromatography (TLC) analysis of the crude product. A common starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide good separation of the target compound from impurities, with an Rf value for the desired product typically between 0.25 and 0.35.[19]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Tap the column gently to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel.[19]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel. Alternatively, for less soluble compounds, dry loading can be performed by adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[19]
-
Elution and Fraction Collection: Pass the eluent through the column under positive pressure. Collect the eluate in fractions.[19]
-
Analysis and Product Recovery: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tetralone derivative.[19]
Chiral Separation by HPLC
Many tetralone derivatives are chiral, and the separation of enantiomers is often necessary as they can exhibit different biological activities. Chiral HPLC is the most common method for this purpose.
General Protocol:
-
Column and Mobile Phase Selection: The choice of chiral stationary phase (CSP) and mobile phase is critical for successful enantioseparation. Immobilized cellulose-based columns, such as Chiralpak IC, are frequently used. The mobile phase typically consists of a mixture of n-hexane and an alcohol modifier like isopropanol.[20] The optimal ratio of hexane to modifier needs to be determined experimentally for each compound.
-
Chromatographic Conditions: Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).[20]
-
Injection and Detection: Inject a solution of the racemic tetralone derivative onto the HPLC system. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Optimization: The separation can be optimized by adjusting the mobile phase composition, column temperature, and flow rate.[20]
Isolation from Natural Sources
Tetralone derivatives are also found in nature. Their isolation from plant material involves extraction followed by chromatographic purification.
General Protocol:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and n-butanol) to separate compounds based on their polarity.[21]
-
Chromatographic Purification: The fractions containing the target tetralone derivatives are further purified by repeated column chromatography on silica gel or other stationary phases until the pure compounds are isolated.[21]
Quantitative Data on Biological Activity
The biological activity of tetralone derivatives is typically quantified using in vitro assays to determine parameters such as the half-maximal inhibitory concentration (IC₅₀) for enzymes or the minimum inhibitory concentration (MIC) for microorganisms.
Table 1: Monoamine Oxidase (MAO) Inhibition by α-Tetralone Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 | 287-fold over MAO-A | [5] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 24 | 3.25-fold over MAO-B | [5] |
| C7-substituted α-tetralone derivatives | MAO-B | 0.89 - 47 | Selective for MAO-B | [4] |
| C7-substituted α-tetralone derivatives | MAO-A | 10 - 741 | [4] |
Table 2: Antimicrobial Activity of Tetralone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Aminoguanidine-tetralone derivative 2D | S. aureus ATCC 29213 | 0.5 | [13] |
| Aminoguanidine-tetralone derivative 2D | MRSA-2 | 1 | [13] |
| Ampicillin-tetralone derivatives | S. aureus | Effective | [13] |
| 4-hydroxy-α-tetralone | E. coli (multi-drug resistant) | Reverses resistance | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the role and development of tetralone derivatives.
Signaling Pathways
Caption: Inhibition of the DGAT1 pathway by tetralone derivatives.
Caption: Inhibition of monoamine oxidase by tetralone derivatives.
Caption: Potential inhibition points of the NF-κB signaling pathway by tetralone derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of tetralone derivatives.
Conclusion
Tetralone derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility and diverse biological activities make them a compelling scaffold for further investigation. This guide has provided a foundational understanding of the key aspects of their discovery, synthesis, isolation, and evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers in academia and industry who are dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. | Semantic Scholar [semanticscholar.org]
- 2. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity suppresses microglia-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 11. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 17. researchgate.net [researchgate.net]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. benchchem.com [benchchem.com]
- 20. [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Spectroscopic Data Unavailable for Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
A comprehensive search for spectroscopic data and experimental protocols for "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate" (CAS No. 116047-26-8) has concluded that this information is not publicly available in scientific literature or chemical databases. Despite extensive searches for ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) data, no specific experimental spectra or detailed synthesis and characterization procedures could be located for this compound.
While the compound is listed by several chemical suppliers, indicating its commercial availability as a synthetic intermediate, the associated product listings do not include the in-depth spectroscopic and experimental details required for a technical guide aimed at researchers and drug development professionals.
The absence of published data prevents the creation of the requested in-depth technical guide, which would require:
-
Quantitative Data Presentation: Tabulated summaries of NMR, IR, and MS data.
-
Detailed Experimental Protocols: Methodologies for the synthesis and spectroscopic analysis of the compound.
-
Visualization of Methodologies: Diagrams illustrating the experimental workflow for spectroscopic analysis.
Without access to primary research articles or publicly shared datasets containing the spectroscopic characterization of "this compound," it is not possible to fulfill the core requirements of the request.
For researchers and scientists requiring this information, it is recommended to either perform the experimental characterization in-house or to contact the commercial suppliers of the compound to inquire if they can provide a certificate of analysis with the relevant spectroscopic data.
Below is a conceptual workflow that would typically be followed for the spectroscopic analysis of such a compound, presented as a Graphviz diagram.
An In-depth Technical Guide to Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a versatile synthetic intermediate possessing a tetralone framework, a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application as a crucial building block in the development of complex pharmaceutical agents and natural product analogues. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and drug discovery.
Introduction
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] this compound, with its reactive keto-ester functionalities, serves as a valuable precursor for the construction of polycyclic systems. Its strategic importance lies in its utility for developing compounds with potential applications in oncology, such as analogues of the potent anticancer agent podophyllotoxin, and in the synthesis of steroid-like molecules.[1][2][3][4] This guide will delve into the synthetic routes to this intermediate and its subsequent transformations into more complex, biologically relevant molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₃ | [3] |
| Molecular Weight | 204.23 g/mol | [3] |
| CAS Number | 116047-26-8, 1094294-18-4 | [5][6] |
| Appearance | Solid | |
| Purity | ≥98% (typical) | [3] |
Synthesis of the Core Intermediate
General Synthetic Workflow
The construction of the tetralone ring system typically involves the cyclization of a substituted phenylbutyric acid derivative.
Postulated Experimental Protocol
Step 1: Friedel-Crafts Acylation of a Toluene Derivative A suitable toluene derivative, such as methyl 4-methylbenzoate, would be acylated with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield a keto-acid.
Step 2: Reduction of the Ketone The keto group of the product from Step 1 would be reduced to a methylene group using standard reduction methods like the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction.
Step 3: Esterification The carboxylic acid group of the resulting phenylbutyric acid derivative would be esterified to the corresponding methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid).
Step 4: Intramolecular Friedel-Crafts Acylation (Cyclization) The methyl ester from Step 3 would then be cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to form the tetralone ring of this compound.
Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this specific substrate.
Application as a Synthetic Intermediate
The true value of this compound lies in its versatility as a building block for more complex molecules. Its ketone and ester functionalities provide handles for a wide range of chemical transformations.
Synthesis of Podophyllotoxin Analogues
Podophyllotoxin is a naturally occurring lignan with potent anticancer properties. The tetralone core of this compound serves as a key starting point for the synthesis of analogues of podophyllotoxin, allowing for the exploration of structure-activity relationships.[1][2][4][7]
A common strategy involves a chalcone-based route where the tetralone is first condensed with an appropriately substituted benzaldehyde to form a chalcone, which then undergoes further cyclization and functional group manipulations to yield the podophyllotoxin scaffold.
The Stobbe condensation is a powerful method for forming a new carbon-carbon bond and introducing a carboxylic acid or ester group.[8][9] In the context of synthesizing podophyllotoxin analogues, a Stobbe condensation of this compound with a succinic ester in the presence of a strong base would lead to an alkylidene succinic acid derivative, a key intermediate for further elaboration.
Materials:
-
This compound
-
Diethyl succinate
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Hydrochloric acid
Procedure:
-
A solution of potassium tert-butoxide in anhydrous tert-butanol is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of this compound and diethyl succinate is added dropwise to the stirred base solution at room temperature.
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the addition of water, and the tert-butanol is removed under reduced pressure.
-
The aqueous solution is acidified with hydrochloric acid to precipitate the half-ester product.
-
The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Elaboration to Steroid-like Structures
The tetralone moiety is a common structural feature in steroids. The Robinson annulation is a classic and highly effective method for the construction of a six-membered ring onto an existing ketone, making it an ideal reaction for elaborating the tetralone core of our intermediate into a polycyclic steroid-like framework.[10][11][12][13]
The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
This compound is dissolved in ethanol.
-
A catalytic amount of sodium ethoxide is added to the solution to generate the enolate.
-
Methyl vinyl ketone is added dropwise to the reaction mixture at a controlled temperature (often cooled to prevent polymerization of MVK).
-
The reaction is stirred until the Michael addition is complete (monitored by TLC).
-
The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration.
-
After cooling, the reaction is neutralized, and the solvent is removed. The crude product is then purified by column chromatography or recrystallization.
Spectroscopic Data
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (likely in the 7-8 ppm region), signals for the three methylene groups of the tetralone ring (likely in the 2-3 ppm region), and a singlet for the methyl ester protons (around 3.9 ppm). |
| ¹³C NMR | Carbonyl carbons for the ketone and ester (in the 165-200 ppm region), aromatic carbons, methylene carbons, and the methyl ester carbon. |
| IR Spectroscopy | Strong C=O stretching frequencies for the ketone (around 1680 cm⁻¹) and the ester (around 1720 cm⁻¹), as well as C-O stretching and aromatic C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (204.23 g/mol ) and characteristic fragmentation patterns. |
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its tetralone core provides a robust platform for the construction of complex polycyclic molecules with significant biological potential. The synthetic pathways outlined in this guide, particularly its application in the synthesis of podophyllotoxin analogues and steroid-like structures, highlight its importance for researchers in medicinal chemistry and drug development. The provided protocols and conceptual frameworks are intended to serve as a practical resource for the effective utilization of this key synthetic building block.
References
- 1. [PDF] Synthesis of New Tetralone Ester Intermediates for Podophyllotoxin Analogues | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. METHYL 6-OXO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXYLATE [myskinrecipes.com]
- 4. Synthesis of new tetralone ester intermediates for podophyllotoxin analogues: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Page loading... [wap.guidechem.com]
- 6. parchem.com [parchem.com]
- 7. ijsdr.org [ijsdr.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Robinson Annulation [organic-chemistry.org]
The Therapeutic Potential of Tetralone Scaffolds: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a bicyclic aromatic hydrocarbon with a ketone functional group, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and synthetic accessibility have made it a versatile starting point for the development of a wide range of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of tetralone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Detailed experimental protocols, quantitative biological data, and signaling pathway diagrams are presented to facilitate further research and drug development in this promising area.
Introduction to Tetralone Scaffolds
Tetralones, also known as 3,4-dihydronaphthalen-1(2H)-ones, are bicyclic compounds that serve as crucial building blocks in organic synthesis.[1][2] Their rigid structure and the presence of a reactive ketone group allow for diverse chemical modifications, leading to a wide array of derivatives with distinct biological activities.[1][2] These scaffolds are found in various natural products and have been instrumental in the synthesis of numerous pharmaceuticals.[3][4] The therapeutic versatility of tetralone derivatives extends to their use as antibiotics, antidepressants, and acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[2][5]
Therapeutic Applications
Anticancer Activity
Tetralone derivatives have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against various cancer cell lines.[3][6] The tetralin ring, a core component of the tetralone structure, is present in established chemotherapeutic drugs like the anthracycline antibiotics (doxorubicin, daunorubicin) and semisynthetic derivatives of podophyllotoxin (etoposide, teniposide), which act as topoisomerase II inhibitors.[6]
Recent studies have focused on novel tetralone-based compounds. For instance, a series of longifolene-derived tetralone compounds bearing a 1,2,4-triazole moiety displayed broad-spectrum anticancer activity.[6] Similarly, certain tetralin-6-yl-pyrazoline and other heterocyclic derivatives have shown potent activity against cervix and breast carcinoma cell lines.[7] The mechanism of action for many of these compounds involves the induction of apoptosis. For example, one tetralone derivative was shown to induce early and late apoptosis in MCF-7 breast cancer cells.[8]
Table 1: Anticancer Activity of Tetralone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Longifolene-derived tetralone (6g) | MCF-7 (Breast) | 4.42 ± 2.93 | [6] |
| Longifolene-derived tetralone (6h) | A549 (Lung) | 9.89 ± 1.77 | [6] |
| 2,6-dihaloarylchalcone derivative (3a) | Hela (Cervix) | 3.5 µg/mL | [7] |
| 2,6-dihaloarylchalcone derivative (3a) | MCF-7 (Breast) | 4.5 µg/mL | [7] |
| Thiazoline-tetralin derivative (4h) | A549 (Lung) | DNA synthesis inhibition of 50.78% at 48.6 µM | [9] |
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Tetralone scaffolds have shown promise in this area, with derivatives exhibiting both antibacterial and antifungal properties.[5][10] For instance, certain functionalized dihydronaphthalen-1(2H)-ones have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL.[5] The antifungal activity is also notable, with some derivatives showing efficacy comparable to the standard drug cycloheximide.[5]
The mechanism of antimicrobial action can vary. Some tetralone derivatives are believed to disrupt the bacterial membrane, leading to cell death.[11] For example, a novel aminoguanidine-tetralone derivative was found to induce depolarization of the bacterial membrane and disrupt its integrity.[11]
Table 2: Antimicrobial Activity of Tetralone Derivatives
| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| Dihydronaphthalen-1(2H)-one (2a) | P. aeruginosa, Salmonella spp. | 31.25 - 250 | [5] |
| Dihydronaphthalen-1(2H)-one (2d) | A. niger | 62.5 | [5] |
| Aminoguanidine-tetralone (2D) | S. aureus ATCC 29213 | 0.5 | [11] |
| Aminoguanidine-tetralone (2D) | MRSA-2 | 1 | [11] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Tetralone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of reactive oxygen species (ROS) production in lipopolysaccharide (LPS)-stimulated macrophages.[12] The anti-inflammatory effects of certain 4-amino-3,4-dihydro-2H-napthalen-1-one derivatives have been attributed to their mast cell stabilizing properties.[12] Furthermore, some tetralone derivatives act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, which plays a role in regulating macrophage activation.[13]
Neuroprotective Activity
Tetralone scaffolds have been explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[2][3] Several derivatives have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine.[3][12] Additionally, certain α,β-unsaturated carbonyl-based tetralone derivatives have demonstrated multifunctional activity against Alzheimer's disease by inhibiting acetylcholinesterase (AChE), preventing amyloid-β aggregation, and protecting against Aβ-induced neuronal cell death.[14] One such compound exhibited an IC50 of 0.045 µM for AChE inhibition and disassembled amyloid fibrils by over 78%.[14]
Experimental Protocols
General Synthesis of Tetralone Derivatives
A common method for the synthesis of tetralone derivatives is the Claisen-Schmidt condensation reaction.[12][15]
Protocol: Synthesis of 2-Arylmethylene-1-tetralones
-
Reaction Setup: Dissolve an equimolar amount of 1-tetralone and a substituted benzaldehyde in ethanol in a round-bottom flask.[15]
-
Catalysis: Add a dilute solution of sodium hydroxide to the mixture and stir at room temperature for a specified duration (e.g., 1 hour).[15]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into crushed ice.[15]
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-arylmethylene-1-tetralone derivative.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetralone derivatives and a positive control (e.g., 5-FU) and incubate for a specified period (e.g., 48 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity Assessment (Microdilution Method)
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare serial dilutions of the tetralone derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
-
MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquot samples from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plates is the MBC/MFC.[5]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of tetralone derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.
Caption: Anticancer mechanism of certain tetralone derivatives.
Caption: Neuroprotective mechanisms of multifunctional tetralone derivatives.
Caption: A generalized workflow for the development of tetralone-based therapeutics.
Conclusion and Future Directions
The tetralone scaffold represents a highly valuable framework in the design and discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore its significant potential in addressing a wide range of diseases. The ease of chemical modification of the tetralone core allows for the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing toxicity.
Future research should focus on several key areas. The exploration of novel synthetic methodologies will enable the creation of more diverse and complex tetralone libraries for biological screening. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation compounds with improved therapeutic profiles. Furthermore, detailed investigations into the molecular mechanisms of action and signaling pathways will be crucial for identifying specific cellular targets and optimizing drug efficacy. The continued development of multifunctional tetralone derivatives that can simultaneously address multiple pathological processes, particularly in complex diseases like cancer and neurodegenerative disorders, holds immense promise for the future of medicine. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of the versatile tetralone scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 13. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Structure Elucidation of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a tetralone derivative, a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules. Accurate structure elucidation is the cornerstone of any chemical research and drug development endeavor, ensuring the identity and purity of the compound of interest. This guide outlines the comprehensive process for the structural characterization of this molecule using modern spectroscopic techniques.
Molecular Structure
The foundational step in structure elucidation is proposing a candidate structure. The IUPAC name "this compound" corresponds to the following chemical structure:
Caption: Chemical structure of the target molecule.
Caption: Structure of this compound.
Molecular Formula: C₁₂H₁₂O₃ Molecular Weight: 204.22 g/mol
Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data that would confirm the structure of the target molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.21 | d | 1H | H-1 |
| ~7.85 | dd | 1H | H-3 |
| ~7.30 | d | 1H | H-4 |
| ~3.92 | s | 3H | -OCH₃ |
| ~3.05 | t | 2H | H-5 |
| ~2.65 | t | 2H | H-7 |
| ~2.15 | m | 2H | H-6 |
Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'm' multiplet. Coupling constants (J) for aromatic protons are expected in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.
Carbon-13 NMR provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~197.5 | C=O (Ketone, C-8) |
| ~166.0 | C=O (Ester) |
| ~145.0 | C-4a |
| ~135.5 | C-2 |
| ~132.0 | C-8a |
| ~131.0 | C-1 |
| ~129.5 | C-3 |
| ~127.0 | C-4 |
| ~52.5 | -OCH₃ |
| ~39.0 | C-7 |
| ~29.0 | C-5 |
| ~23.0 | C-6 |
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (CH₂) |
| ~1720 | C=O stretch | Ester |
| ~1685 | C=O stretch | Aryl Ketone (conjugated) |
| ~1610 | C=C stretch | Aromatic |
| ~1280, ~1100 | C-O stretch | Ester |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
|---|---|
| 204 | [M]⁺ (Molecular Ion) |
| 173 | [M - OCH₃]⁺ |
| 145 | [M - COOCH₃]⁺ |
| 117 | [C₉H₉]⁺ (Naphthalene fragment) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 2.0 s, and accumulate 1024 scans.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before scanning the sample. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) or with a direct insertion probe.
-
Acquisition: For GC-MS, inject 1 µL of the solution onto a suitable GC column (e.g., HP-5ms) with a temperature program designed to elute the compound. For direct probe analysis, introduce the sample directly into the ion source. Set the ionization energy to a standard 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflows and Pathways
Visual diagrams help in understanding the logical flow of experiments and the relationships between chemical entities.
Caption: A typical workflow for small molecule structure elucidation.
A plausible synthetic route is essential for planning the preparation of the target compound.
Caption: A plausible synthetic pathway for the target molecule.
Conclusion
The structural elucidation of this compound requires a multi-technique spectroscopic approach. By integrating data from NMR, IR, and Mass Spectrometry, a confident structural assignment can be achieved. The methodologies and expected data presented in this guide provide a robust framework for researchers to characterize this molecule and its analogs, ensuring the integrity of their scientific investigations and development programs.
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route described is a palladium-catalyzed methoxycarbonylation of 7-bromo-3,4-dihydronaphthalen-1(2H)-one. This application note includes a summary of the reaction, a detailed experimental protocol, and a workflow diagram for clarity.
Introduction
This compound is a key building block in the synthesis of various complex organic molecules, including potent HIV-1 protease inhibitors.[1] Its tetralone core functionalized with a methyl ester provides a versatile scaffold for further chemical modifications. The synthesis of this intermediate is crucial for the development of novel therapeutic agents. The protocol outlined below is based on a palladium-catalyzed carbonylation reaction, a robust and widely used method for the formation of C-C bonds.[2]
Synthesis Pathway
The synthesis of this compound is achieved through a one-step palladium-catalyzed methoxycarbonylation of 7-bromo-3,4-dihydronaphthalen-1(2H)-one. This reaction utilizes a palladium acetate catalyst in conjunction with a Xantphos ligand to facilitate the introduction of a methyl ester group.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 7-bromo-3,4-dihydronaphthalen-1(2H)-one | [2] |
| Product | This compound | [2] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | [2] |
| Ligand | Xantphos | [2] |
| Carbon Monoxide Source | Carbon Monoxide (CO) gas | |
| Solvent | Dimethylformamide (DMF) and Methanol (MeOH) | [2] |
| Base | Triethylamine (Et₃N) | [2] |
| Reaction Temperature | Not Specified | |
| Reaction Time | Not Specified | |
| Yield | Not Specified |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound based on the methodology outlined in patent EP 3145915 B1.[2]
Materials:
-
7-bromo-3,4-dihydronaphthalen-1(2H)-one
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH), anhydrous
-
Carbon Monoxide (CO) gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction setup (e.g., Schlenk line)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 eq), Palladium(II) Acetate (0.05 eq), and Xantphos (0.07 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous Dimethylformamide (DMF) and anhydrous Methanol (MeOH). Stir the mixture to dissolve the solids.
-
Base Addition: Add Triethylamine (Et₃N) to the reaction mixture.
-
Carbon Monoxide Introduction: Purge the reaction flask with Carbon Monoxide (CO) gas and maintain a positive pressure of CO (e.g., using a balloon).
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 70-90 °C for similar reactions) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Characterize the final product by standard analytical methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism):
Caption: Simplified catalytic cycle for the palladium-catalyzed methoxycarbonylation of an aryl bromide.
References
Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a fundamental and powerful tool in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of various aromatic ketones. A significant application of this reaction is the intramolecular cyclization of γ-arylbutyric acids to synthesize tetralones. The tetralone scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for a wide array of biologically active compounds and natural products.[1][2][3] This document provides detailed protocols and application notes for the synthesis of tetralones via Friedel-Crafts acylation.
Reaction Mechanism
The intramolecular Friedel-Crafts acylation for tetralone synthesis typically involves the cyclization of a γ-arylbutyric acid or its corresponding acyl chloride in the presence of a strong acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism.[4][5] The catalyst, which can be a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid - PPA), activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion.[6][7] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a six-membered ring and the corresponding tetralone after deprotonation restores aromaticity.[8]
Caption: Mechanism of intramolecular Friedel-Crafts acylation for tetralone synthesis.
Applications in Drug Development
The tetralone framework is a key component in numerous pharmaceuticals due to its versatile chemical reactivity and its ability to serve as a scaffold for a variety of therapeutic agents.[2][3]
-
Antidepressants: α-Tetralone is a crucial precursor in the synthesis of Sertraline, a widely used antidepressant.[1][9] Additionally, various tetralone derivatives are being explored as potent and selective monoamine oxidase (MAO) inhibitors for the treatment of depression and Parkinson's disease.[1]
-
Anticancer Agents: The tetralone scaffold is present in several established anticancer drugs and serves as a foundation for the development of new antiproliferative agents.[1][10]
-
Other Therapeutic Areas: Tetralone derivatives have demonstrated a broad spectrum of biological activities, including antileishmanial, antidiabetic, antibiotic, and antifungal properties, highlighting their potential in treating a range of diseases.[1][2][3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of α-tetralone from 4-phenylbutyric acid using different acid catalysts.
Protocol 1: Synthesis of α-Tetralone using Polyphosphoric Acid (PPA)
This protocol is adapted from procedures involving the cyclization of arylalkanoic acids using PPA, a strong dehydrating agent and Brønsted acid.[11]
Materials:
-
4-Phenylbutyric acid
-
Polyphosphoric acid (PPA)
-
Ice-water mixture
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, place 4-phenylbutyric acid.
-
Add polyphosphoric acid (typically 5-10 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to 80-100°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing an ice-water mixture with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure α-tetralone.
Protocol 2: Synthesis of α-Tetralone using Methanesulfonic Acid
This microscale procedure utilizes methanesulfonic acid as the catalyst.[12]
Materials:
-
4-Phenylbutyric acid (220 mg)
-
Methanesulfonic acid (1.5 mL)
-
Ice-cold water (5.0 mL)
-
Diethyl ether
-
5-mL conical vial, spin vane, condenser
Procedure:
-
Add 1.5 mL of methanesulfonic acid to a 5-mL conical vial equipped with a spin vane and a condenser.
-
Stir the acid and heat to 85-100 °C.
-
Once the temperature reaches 85 °C, add 220 mg of 4-phenylbutyric acid.
-
Stir the reaction mixture at reflux for one hour.
-
After one hour, carefully add the reaction mixture to a test tube containing 5.0 mL of ice-cold water.
-
Wash the aqueous layer twice with 3 mL of diethyl ether, combining the organic washes.
-
Further workup would involve washing the combined organic layers with saturated sodium bicarbonate solution, drying over an anhydrous salt, and evaporating the solvent to isolate the crude product.[12]
Caption: General experimental workflow for tetralone synthesis.
Quantitative Data Summary
The efficiency of tetralone synthesis via Friedel-Crafts acylation is influenced by the substrate, catalyst, and reaction conditions. The following table summarizes yields for the synthesis of various tetralones.
| Aromatic Precursor | Acylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| Benzene | Succinic Anhydride | AlCl₃, Benzene (solvent), Reflux | 77-82 | [13] |
| p-Xylene | γ-Butyrolactone | 10 wt% HSiW/SiO₂, 2 hours | 67.9 | [14] |
| 4-Phenylbutyric Acid | - (Intramolecular) | Methanesulfonic Acid, 85-100°C | Not specified | [12] |
| 4-Arylbutyric Acids | - (Intramolecular) | Catalytic Bi(OTf)₃ | Good yields | [15] |
| 2-Methylanisole | Succinic Anhydride | Three steps including Friedel-Crafts | Not specified | [16] |
| Benzene | γ-Butyrolactone | AlCl₃ | Not specified | [14] |
References
- 1. nbinno.com [nbinno.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccsenet.org [ccsenet.org]
- 12. Solved Formation of α-Tetralone by Intramolecular | Chegg.com [chegg.com]
- 13. benchchem.com [benchchem.com]
- 14. WO2003101925A1 - Process for producing aromatic compounds by friedel-crafts reaction - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol for the Chromatographic Purification of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules.[1] Its purity is crucial for the success of subsequent synthetic steps. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a widely used technique for the efficient separation of organic compounds.[2][3] The protocol is based on established methods for the purification of structurally related tetralone derivatives.[4][5]
Data Presentation
While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical parameters and expected outcomes based on the purification of similar compounds and general principles of flash chromatography.
| Parameter | Value/Range | Reference/Rationale |
| Chromatography Mode | Normal Phase Flash Chromatography | Effective for separating compounds of low to moderate polarity.[3] |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | Standard stationary phase for normal phase chromatography.[2][5] |
| Mobile Phase | Ethyl acetate (EtOAc) in Hexanes (or Heptane) | A common solvent system for tetralone derivatives, offering good separation.[5][6] The gradient can be optimized based on TLC analysis. |
| Elution Gradient | Step or linear gradient, e.g., 10% to 50% EtOAc | Allows for the efficient elution of the target compound while separating it from less polar and more polar impurities.[6] |
| Typical Rf Value | 0.3 - 0.5 (in 30% EtOAc/Hexanes) | An optimal Rf range for good separation in flash chromatography.[5] |
| Sample Loading | Dry loading or minimal volume of dichloromethane | Prevents band broadening and improves separation efficiency.[7] |
| Detection Method | Thin-Layer Chromatography (TLC) with UV (254 nm) | A standard method for monitoring the progress of the separation and identifying fractions containing the product.[4][8] |
| Expected Purity | >95% (by HPLC or NMR) | Achievable with optimized flash chromatography conditions. |
| Expected Yield | 60-90% | Dependent on the purity of the crude material and the optimization of the chromatographic separation.[5] |
Experimental Protocol: Purification by Flash Column Chromatography
This protocol details the purification of this compound from a crude reaction mixture.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Hexanes (or Heptane), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Collection tubes or flasks
-
Rotary evaporator
2. Preliminary Analysis by Thin-Layer Chromatography (TLC):
Before performing the flash column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 40% EtOAc in hexanes).
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.5, with good separation from impurities.[5]
3. Column Preparation (Dry Packing Method):
-
Select an appropriately sized glass column based on the amount of crude material to be purified. A general rule is to use a silica gel to crude material ratio of 40:1 to 100:1 by weight for difficult separations.[7]
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Carefully pour the dry silica gel into the column.
-
Gently tap the sides of the column to ensure even packing of the silica gel.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
5. Elution and Fraction Collection:
-
Carefully add the initial, less polar mobile phase (e.g., 10% EtOAc in hexanes) to the top of the column without disturbing the sand layer.
-
Apply gentle pressure (using a pump or inert gas) to start the elution.[4]
-
Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica gel.
-
Collect fractions in separate test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 50% EtOAc in hexanes) to elute the compounds.
6. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.[4]
-
Spot a small amount from each fraction onto a TLC plate and develop it in the optimized solvent system.
-
Visualize the spots under UV light.
7. Product Recovery:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as HPLC, NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the purification protocol.
References
- 1. METHYL 6-OXO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXYLATE [myskinrecipes.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis | MDPI [mdpi.com]
Application Note: HPLC Analysis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Introduction
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and quantification are critical for ensuring the quality and efficacy of the final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the analysis of such compounds. This application note presents a detailed protocol for the reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Principle
The method utilizes a reversed-phase C18 column to separate the analyte from potential impurities. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound based on its hydrophobicity. Detection is achieved using a UV detector, as the aromatic ring and carbonyl group in the analyte's structure provide strong UV absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., Venusil XBP C18, 4.6 mm x 150 mm, 5 µm) is recommended.[1]
-
Solvents: HPLC grade acetonitrile and ultrapure water (Milli-Q or equivalent).
-
Standard: A reference standard of this compound of known purity.
-
Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.
2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of ultrapure water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, and 50 µg/mL.
-
Sample Solution Preparation: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 20 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Illustrative Data)
The following table summarizes typical validation parameters for this HPLC method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
| Specificity | No interference from blank or placebo |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from preparation to data analysis.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship for method development and validation.
Caption: Logical flow of HPLC method development and validation.
The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method is suitable for routine quality control analysis in pharmaceutical development and manufacturing. The provided validation parameters demonstrate that the method is accurate, precise, and specific for the intended purpose.
References
Application Notes and Protocols for the NMR Characterization of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate." Due to the limited availability of experimental spectral data in public databases, this document presents predicted ¹H and ¹³C NMR data. These predictions are based on computational models and serve as a valuable reference for the structural elucidation and purity assessment of this compound.
Molecular Structure and Numbering
The structure of this compound is depicted below, with atoms numbered for NMR assignment purposes. This numbering scheme is used throughout this document.
Caption: Molecular structure of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained using computational NMR prediction software.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 7.95 | d | 8.0 |
| H3 | 7.85 | dd | 8.0, 1.5 |
| H4 | 7.30 | d | 1.5 |
| H5 | 3.05 | t | 6.5 |
| H6 | 2.20 | m | - |
| H7 | 2.65 | t | 6.0 |
| OCH₃ | 3.90 | s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 131.0 |
| C2 | 130.5 |
| C3 | 128.0 |
| C4 | 138.0 |
| C4a | 133.0 |
| C5 | 39.5 |
| C6 | 23.0 |
| C7 | 30.0 |
| C8 | 198.0 |
| C8a | 144.0 |
| C=O (ester) | 166.5 |
| OCH₃ | 52.5 |
Experimental Protocol
This section outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
2. NMR Instrument Setup
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: Set the probe temperature to 298 K (25 °C).
3. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
4. ¹³C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Referencing: Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
5. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR characterization of the target compound.
Caption: Workflow for NMR Characterization.
Signaling Pathway of Structural Information
The following diagram illustrates how different NMR parameters contribute to the final structural elucidation.
Caption: Derivation of Structural Information from NMR Data.
Disclaimer: The NMR data presented in this document are computationally predicted and should be used as a reference. Experimental verification is necessary for definitive structural assignment and purity assessment. The provided protocols are general guidelines and may require optimization based on the specific instrumentation and experimental conditions.
Application Note: Quantitative Analysis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. This method is applicable to researchers, scientists, and drug development professionals working on the characterization and quantification of tetralone derivatives, which are key structural motifs in various natural products and drug candidates.[1] The described protocol provides a robust workflow from sample preparation to data acquisition, ensuring high precision and accuracy.
Introduction
This compound is a tetralone derivative with a molecular formula of C₁₂H₁₂O₃ and a molecular weight of 204.23 g/mol . Tetralones and their derivatives are significant scaffolds in medicinal chemistry due to their presence in a wide range of biologically active natural products.[1] Accurate and reliable quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies and metabolic profiling. LC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for the analysis of complex biological matrices.[2][3] This application note provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer.
Experimental
Sample Preparation
A standard stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol. A series of working standard solutions were then prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. For the analysis of biological samples, a protein precipitation followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.
Protocol for Plasma Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Dilute the supernatant with 600 µL of water.
-
Load the diluted supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
The chromatographic separation was performed on a reversed-phase C18 column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B in 5 min, hold at 95% B for 2 min, return to 30% B in 0.1 min, and re-equilibrate for 2.9 min. |
Mass Spectrometry
The analysis was carried out on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument was operated in Multiple Reaction Monitoring (MRM) mode for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
Based on the structure of this compound (molecular weight 204.23), the protonated molecule [M+H]⁺ with an m/z of 205.2 is selected as the precursor ion. The fragmentation of this precursor ion is predicted to involve the neutral loss of methanol (CH₃OH, 32 Da) or the loss of the methoxy group (-OCH₃, 31 Da) and carbon monoxide (CO, 28 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 205.2 | 173.1 (Quantifier) | 0.1 | 30 | 15 |
| 205.2 | 145.1 (Qualifier) | 0.1 | 30 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated good chromatographic separation and a symmetric peak shape for this compound. The retention time was observed to be approximately 4.2 minutes under the described chromatographic conditions. The MRM transitions provided excellent selectivity and sensitivity for the quantification of the analyte.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
The method exhibited excellent linearity over a concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) of >0.995. The LOD and LOQ were determined to be 0.5 ng/mL and 1 ng/mL, respectively, demonstrating the high sensitivity of the method.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| LOD | 0.5 ng/mL |
| LOQ | 1 ng/mL |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis.
References
Application Notes and Protocols for Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a synthetic organic compound featuring a tetralone core. While this specific molecule is not extensively documented in drug discovery literature, its structural motif is a key pharmacophore in a diverse range of biologically active compounds. The tetralone scaffold serves as a versatile starting point for the synthesis of molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. This document provides an overview of the potential applications of this compound and its derivatives in drug discovery, along with detailed protocols for relevant in vitro assays.
Potential Therapeutic Applications
Based on the biological activities of structurally related tetralone and naphthalene derivatives, this compound holds promise as a scaffold for the development of novel therapeutics in the following areas:
-
Oncology: Tetralone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The naphthalene moiety is also found in compounds that act as reversal agents for multidrug resistance in cancer. A potential mechanism of action for such compounds is the inhibition of critical signaling pathways, such as the STAT3 pathway, which is often dysregulated in cancer.
-
Neurodegenerative Diseases: The tetralone structure is a key feature of many monoamine oxidase (MAO) inhibitors. MAO-A and MAO-B are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and Parkinson's disease.
-
Inflammatory Diseases: Certain tetralone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS) in macrophages.
Quantitative Data of Structurally Related Compounds
The following tables summarize the biological activities of various tetralone and naphthalene derivatives, providing an indication of the potential efficacy of compounds derived from this compound.
Table 1: Anticancer Activity of Tetralone and Naphthalene Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2-(4-halophenylmethylene)-3,4-dihydronaphthalen-1-ones | HeLa | MTT | >10 | [1] |
| 2-(4-halophenylmethylene)-3,4-dihydronaphthalen-1-ones | MCF-7 | MTT | >10 | [1] |
| Naphthalene-substituted triazole spirodienone (Compound 6a) | MDA-MB-231 | Not Specified | Not Specified | [2] |
| Naphthalene-1,4-dione analogue (BH10) | HEC1A | MTT | Not Specified | [3] |
Table 2: Monoamine Oxidase (MAO) Inhibition by Tetralone Derivatives
| Compound/Derivative | Enzyme | Assay | IC50 (µM) | Reference |
| 2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-B | Kynuramine Assay | 0.707 | [2] |
| 2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-A | Kynuramine Assay | 1.37 | [2] |
| 1-Tetralone derivative (1h) | MAO-A | Kynuramine Assay | 0.036 | [4] |
| 1-Tetralone derivative (1h) | MAO-B | Kynuramine Assay | 0.0011 | [4] |
Experimental Protocols
Anticancer Activity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of a test compound, such as a derivative of this compound, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound stock solution (in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A and MAO-B activity using kynuramine as a substrate.[5][6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compound and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in DMSO
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of kynuramine in water.
-
Dilute the MAO enzymes in potassium phosphate buffer to a working concentration (e.g., 5-20 µg/mL).
-
Prepare serial dilutions of the test compound and control inhibitors in the buffer.
-
-
Assay Protocol:
-
To each well, add 40 µL of the enzyme solution.
-
Add 5 µL of the test compound or control inhibitor solution. For control wells, add 5 µL of buffer with DMSO.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the kynuramine working solution (final concentration ~50-100 µM).
-
-
Measurement:
-
Incubate the plate for 20-30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 2 M NaOH.
-
Measure the fluorescence at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each compound concentration compared to the control.
-
Determine the IC50 value for MAO-A and MAO-B inhibition.
-
Cellular Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular ROS levels in macrophages using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
DCFH-DA
-
PBS
-
Test compound
-
6-well plates or 96-well black plates
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 6-well plate (for flow cytometry) or a 96-well black plate (for plate reader) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
-
ROS Detection:
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
-
Measurement:
-
For flow cytometry, detach the cells, resuspend in PBS, and analyze using an excitation wavelength of 488 nm and an emission wavelength of ~525 nm.
-
For a plate reader, add PBS to the wells and measure the fluorescence at an excitation of ~485 nm and emission of ~535 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and express it as a percentage of the LPS-stimulated control.
-
STAT3 Phosphorylation Inhibition Assay by Western Blot
This protocol assesses the ability of a test compound to inhibit the phosphorylation of STAT3, a key step in its activation.[8][9]
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., DU145) or stimulated with a STAT3 activator (e.g., IL-6).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to remove cell debris.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing:
-
Strip the membrane and re-probe with the anti-total-STAT3 antibody to normalize for protein loading. A loading control like β-actin or GAPDH should also be used.
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of phosphorylated STAT3 to total STAT3.
-
Visualizations
Caption: General workflow for in vitro screening.
Caption: Potential inhibition of the STAT3 signaling pathway.
References
- 1. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Application Notes and Protocols: "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate" as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate," a tetralone derivative, serves as a versatile and crucial starting material in the synthesis of a wide array of bioactive molecules. Its inherent chemical functionalities, including a ketone, a methyl ester, and a tetrahydronaphthalene scaffold, make it an ideal precursor for the construction of complex polycyclic structures, most notably steroid-like compounds and analogues of the potent anticancer agent podophyllotoxin. The strategic utilization of this precursor allows for the development of novel therapeutic agents with potential applications in oncology and other disease areas. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this key intermediate.
Application Notes
The tetralone core of "this compound" is a foundational building block for constructing the characteristic multi-ring systems of steroids and other biologically active compounds. A pivotal reaction in this process is the Robinson annulation , a powerful method for forming a six-membered ring.[1][2][3] This reaction typically involves a Michael addition followed by an intramolecular aldol condensation.[1][4][5]
Key Synthetic Strategies:
-
Steroid Synthesis: The Robinson annulation of "this compound" with a suitable α,β-unsaturated ketone, such as methyl vinyl ketone, is a cornerstone for the synthesis of the steroidal ABCD ring system.[6][7] This approach has been instrumental in the synthesis of numerous steroids with significant biological activities.[6]
-
Podophyllotoxin Analogue Synthesis: The tetralone structure is also a key intermediate in the synthesis of analogues of podophyllotoxin, a naturally occurring anticancer agent known for its inhibition of microtubule assembly.[8][9][10] Synthetic modifications of the tetralone precursor can lead to novel podophyllotoxin derivatives with potentially improved efficacy and reduced side effects.[8][11]
Bioactive Molecules Derived from Tetralone Precursors
While specific examples detailing the direct use of "this compound" are not extensively documented in publicly available literature, the general synthetic routes from similar tetralone precursors provide a clear blueprint for its application. The following table summarizes the biological activities of representative molecules synthesized from tetralone derivatives.
| Compound Class | Specific Analogue | Biological Activity | Cell Line | IC50 Value | Reference |
| Podophyllotoxin Analogue | 4β-N-[(E)-(5-((4-(4-nitrophenyl)-piperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine]-4-desoxy-podophyllotoxin | Anticancer | HeLa, K562, K562/A02 | 7.93 µM, 6.42 µM, 6.89 µM | [8] |
| Podophyllotoxin-Benzothiazole Congener | Compound 7 | Anticancer | MCF-7, SKOV-3, B16F10, LOVO, HeLa | 0.68–2.88 µM | [11] |
| Podophyllotoxin-Benzothiazole Congener | Compound 11 | Anticancer | MCF-7, SKOV-3, B16F10, LOVO, HeLa | 0.68–2.88 µM | [11] |
| Steroidal Imidazolium Salt | Diosgenin‒imidazolium salt a30 | Anticancer | Five human tumor cell lines | 0.44-0.79 μM | [12] |
| Steroid-based Imidazolium Salt | Dehydroepiandrosterone–imidazolium salt 12f | Anticancer | MDA-MB-231, HepG2, 22RV1 | 1.07–2.10 μM | [13] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of bioactive molecules using tetralone precursors like "this compound."
Protocol 1: General Procedure for Robinson Annulation for Steroid Synthesis
This protocol outlines the key steps for the construction of a steroidal ring system.
Materials:
-
This compound
-
Methyl vinyl ketone (or other suitable α,β-unsaturated ketone)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, tert-butanol)
-
Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and stir to form the enolate.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or lower).
-
Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) to the reaction mixture.
-
Allow the reaction to proceed at the specified temperature for the required duration, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the annulated product.
Protocol 2: General Procedure for the Synthesis of Podophyllotoxin Analogues
This protocol describes a general approach for synthesizing podophyllotoxin analogues starting from a tetralone intermediate.
Materials:
-
Tetralone precursor (derived from this compound)
-
Appropriate aromatic aldehyde
-
Reagents for subsequent cyclization and functional group manipulations (will vary based on the specific analogue being synthesized)
-
Solvents and catalysts as required for each reaction step
Procedure:
-
Condensation: React the tetralone precursor with an appropriate aromatic aldehyde in the presence of a base to form a chalcone-like intermediate.
-
Cyclization: Subject the intermediate to cyclization conditions to form the core lactone ring of the podophyllotoxin scaffold. This may involve multiple steps and various reagents.
-
Functional Group Modification: Perform further chemical transformations to introduce desired functional groups at various positions of the molecule to generate a library of analogues.
-
Purification: Purify the final products using techniques such as column chromatography and recrystallization.
-
Characterization: Confirm the structure of the synthesized analogues using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Visualizations
Caption: Synthetic workflow for steroid analogues via Robinson Annulation.
Caption: Signaling pathway of Podophyllotoxin analogues inducing apoptosis.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 7. Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of new selective cytotoxic cyclolignans derived from podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antitumor activity of novel steroidal imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of steroid-based imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intramolecular Cyclization of Tetralones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetralones are a crucial class of bicyclic aromatic compounds featuring a 3,4-dihydro-1H-naphthalen-1-one (α-tetralone) or 3,4-dihydro-1H-naphthalen-2-one (β-tetralone) core. This structural motif is prevalent in numerous natural products and serves as a vital building block in the synthesis of pharmaceuticals, including steroids and drug candidates like sertraline, a well-known antidepressant. The construction of the tetralone skeleton is a key step in these syntheses, and intramolecular cyclization reactions represent one of the most efficient strategies to achieve this.
This document provides detailed application notes and experimental protocols for several key methods of intramolecular cyclization to synthesize tetralones and their derivatives. The covered methodologies include classical acid-catalyzed Friedel-Crafts acylation, modern tandem and cascade reactions, and metal-catalyzed processes for asymmetric synthesis.
Acid-Catalyzed Intramolecular Friedel-Crafts Acylation
Application Note:
The intramolecular Friedel-Crafts acylation is a robust and widely used method for the synthesis of tetralones.[1][2] This reaction involves the cyclization of a tethered acyl group onto an aromatic ring under the influence of a Brønsted or Lewis acid. The most common precursors are 4-arylbutyric acids or their corresponding acid chlorides.[3] A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), aluminum chloride (AlCl₃), and various metal triflates (e.g., Bi(OTf)₃), which are considered more environmentally benign.[2][4][5] The reaction is particularly effective for forming six-membered rings, making it ideal for α-tetralone synthesis.[2]
Experimental Protocol 1.1: Synthesis of α-Tetralone from 4-Phenylbutanoic Acid
This protocol is an example of a microscale intramolecular Friedel-Crafts acylation.[1]
Materials:
-
4-Phenylbutanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
In a clean, dry round-bottom flask, place 4-phenylbutanoic acid.
-
Add polyphosphoric acid (a common weight ratio is 1:10 of substrate to PPA).
-
Heat the mixture with stirring in a pre-heated oil bath at 80-90 °C for 30-60 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully add crushed ice to the reaction mixture to quench the reaction and decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure α-tetralone.
Data Presentation:
Table 1: Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Acylation of 4-Arylbutyric Acids.[5]
| Entry | 4-Arylbutyric Acid Derivative | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenylbutyric acid | Bi(OTf)₃ (5) | Toluene | 110 | 1 | 95 |
| 2 | 4-(4-Methoxyphenyl)butyric acid | Ga(OTf)₃ (5) | Toluene | 110 | 1 | 98 |
| 3 | 4-(4-Chlorophenyl)butyric acid | In(OTf)₃ (5) | Toluene | 110 | 2 | 88 |
| 4 | 4-(4-Nitrophenyl)butyric acid | Bi(NTf₂)₃ (5) | Toluene | 110 | 3 | 75 |
Workflow Diagram:
Caption: General workflow for the synthesis of α-tetralone via Friedel-Crafts acylation.
Tandem and Cascade Reactions
Application Note:
Tandem or cascade reactions offer a powerful strategy for synthesizing complex molecules like tetralones in a single pot, enhancing operational simplicity and atom economy.[6][7] One such elegant method involves a cerium(IV)-mediated tandem oxidative ring-opening of aryl-substituted cyclobutanols followed by an immediate cyclization to yield 1-tetralones. This transformation is remarkably rapid, often completing in seconds at low temperatures.[6][7] Another advanced approach is the asymmetric tandem reaction, which can be used to construct highly substituted chiral spirocyclic compounds from tetralone precursors. For instance, tetralone-2-formylpyrazoles can react with 2-nitrovinylphenols in a chiral squaramide-catalyzed cascade esterification-Michael addition to produce spiro-3,4-dihydrocoumarins with excellent stereoselectivity.[8][9]
Experimental Protocol 2.1: Ce(IV)-Mediated Tandem Oxidative Ring-Opening/Cyclization
This protocol describes a rapid synthesis of 1-tetralones from 1-arylcyclobutanol derivatives.[6][7]
Materials:
-
1-Arylcyclobutanol derivative
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
To a solution of the 1-arylcyclobutanol (0.5 mmol) in a mixture of MeCN (5 mL) and H₂O (5 mL) in a flask open to the atmosphere, cool the mixture to 0 °C in an ice bath.
-
Add CAN (1.2 equivalents) to the stirred solution in one portion.
-
Stir the reaction vigorously for 30 seconds. The color of the solution will typically change, indicating reaction progress.
-
Immediately quench the reaction by adding saturated Na₂SO₃ solution until the orange color disappears.
-
Extract the mixture with EtOAc (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 1-tetralone.
Experimental Protocol 2.2: Asymmetric Synthesis of Spiro-3,4-dihydrocoumarins
This protocol details the synthesis of chiral spiro-compounds from tetralone derivatives.[8]
Materials:
-
Tetralone-2-formylpyrazole (1.5 equiv)
-
2-Nitrovinylphenol (1.0 equiv)
-
Chiral squaramide catalyst (10 mol%)
-
Toluene
-
Diethyl ether
-
Schlenk tube
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the chiral squaramide catalyst (0.1 equiv), tetralone-2-formylpyrazole (0.3 mmol), and 2-nitrovinylphenol (0.2 mmol).
-
Add a 1:1 mixed solvent of toluene (2 mL) and diethyl ether (2 mL).
-
Stir the resulting mixture at 50 °C in an oil bath.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 6:1) to afford the desired chiral spiro-3,4-dihydrocoumarin.
Data Presentation:
Table 2: Asymmetric Tandem Cyclization to Spiro-3,4-dihydrocoumarins.[8]
| Entry | Tetralone Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | H | 70 | >19:1 | 95.5:4.5 |
| 2 | 7'-Fluoro | 80 | >19:1 | 94.5:5.5 |
| 3 | 6'-Chloro | 71 | >19:1 | 94.5:5.5 |
| 4 | 6'-Bromo | 63 | >19:1 | 96:4 |
Logical Diagram:
Caption: Logical sequence of the chiral catalyst-mediated tandem cyclization.
Asymmetric Rhodium-Catalyzed C-C Bond Activation
Application Note:
The construction of tetralones bearing a remote all-carbon quaternary stereocenter is a significant synthetic challenge. A powerful strategy to address this involves a two-step sequence combining a palladium-catalyzed asymmetric conjugate addition with a subsequent rhodium-catalyzed enantiospecific C-C/C-H bond reorganization.[10] This method effectively transfers a readily formed proximal stereocenter in a cyclopentanone precursor to a remote C4 quaternary stereocenter in the final 1-tetralone product. The Rh-catalyzed intramolecular cyclization is promoted by the Thorpe-Ingold effect, where the quaternary center enhances the rate of ring formation.[10] This approach provides excellent enantioselectivity and good overall yields.
Experimental Protocol 3.1: Rh-Catalyzed Synthesis of 1-Tetralones with a C4 Quaternary Stereocenter
This is a general procedure for the C-C/C-H bond reorganization of 3-aryl-3-alkylcyclopentanones.[10]
Materials:
-
3-Aryl-3-alkylcyclopentanone (1.0 equiv)
-
[Rh(cod)₂]BF₄ (5 mol%)
-
(S)-t-BuPyOX ligand (6 mol%)
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
Procedure:
-
In an oven-dried vial under an inert atmosphere (N₂ or Ar), combine the 3-aryl-3-alkylcyclopentanone (0.05 mmol), [Rh(cod)₂]BF₄ (0.0025 mmol), and (S)-t-BuPyOX (0.003 mmol).
-
Add anhydrous 1,2-dichloroethane (1 mL) via syringe.
-
Seal the vial and stir the reaction mixture at 80 °C (or as optimized for the specific substrate) for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to afford the enantioenriched 1-tetralone.
Data Presentation:
Table 3: Rh-Catalyzed C-C Activation for Asymmetric 1-Tetralone Synthesis.[10]
| Entry | Aryl Group on Cyclopentanone | Alkyl Group | Yield (%) | Regioselectivity (1-tetralone:1-indanone) |
| 1 | Phenyl | Ethyl | 75 | 3:1 |
| 2 | 4-MeO-Ph | Ethyl | 86 | >10:1 |
| 3 | 4-CF₃-Ph | Ethyl | 90 | >10:1 |
| 4 | Phenyl | Butyl | 84 | 3:1 |
| 5 | Phenyl | Cyclohexyl | 91 | >10:1 |
Logical Diagram:
Caption: Conceptual diagram of remote stereocenter construction via C-C activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tetralone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tandem Oxidative Ring-Opening/Cyclization Reaction in Seconds in Open Atmosphere for the Synthesis of 1-Tetralones in Water-Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key analytical techniques for the structural characterization and quantification of tetralone derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The accompanying protocols offer step-by-step guidance for the practical application of these methods in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized tetralone derivatives and for their quantification in various matrices. Reversed-phase HPLC is the most common modality employed for these compounds.
Quantitative Data Summary
| Compound | Retention Time (min) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| 5-Hydroxy-1-tetralone | Not Specified | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | [1] |
| 7-hydroxy-2-tetralone | Not Specified | Wakosile C18 | 30/70 (v/v) Acetonitrile/Water | 0.5 | 272 | [2] |
| 7-hydroxy-2-tetralol | Not Specified | Wakosile C18 | 30/70 (v/v) Acetonitrile/Water | 0.5 | 272 | [2] |
| Chiral Separation of 7-hydroxy-2-tetralol | Not Specified | Cyclobond I 2000 SN | 1/99 (v/v) Acetonitrile/0.1% TEAA (pH 4.0) | 0.8 | 272 | [2] |
Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol outlines a general procedure for the analysis of tetralone derivatives. Optimization of the mobile phase composition and gradient may be required for specific derivatives.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Sample of tetralone derivative dissolved in a suitable solvent (e.g., acetonitrile or methanol)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the tetralone derivative in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup and Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength appropriate for the tetralone derivative (typically around 254 nm or the λmax of the compound).
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient program, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: Hold at 5% B for re-equilibration.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the tetralone derivative based on its retention time.
-
Assess purity by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.
-
For quantification, create a calibration curve using standard solutions of known concentrations.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the intramolecular Friedel-Crafts acylation, which is the key ring-closing step.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture Contamination | Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which leads to their deactivation. Ensure all glassware is oven or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Catalyst | Use a fresh, unopened container of the Lewis acid catalyst. Old or improperly stored catalyst may have been deactivated by atmospheric moisture. |
| Insufficient Catalyst | In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required for complete conversion.[1] |
| Deactivated Starting Material | The starting material, 4-(4-methoxycarbonylphenyl)butanoic acid, has a deactivating ester group on the aromatic ring. While this reaction is feasible, highly deactivating contaminants or incorrect starting materials will prevent the reaction. Confirm the identity and purity of your starting material. |
| Low Reaction Temperature | While some Friedel-Crafts reactions are performed at low temperatures to control selectivity, the intramolecular cyclization may require heating to overcome the activation energy. If performing the reaction at low temperatures, consider gradually increasing the temperature. |
| Inappropriate Solvent | The choice of solvent is critical. Dichloromethane and carbon disulfide are commonly used. Ensure the solvent is anhydrous and compatible with the chosen catalyst. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Intermolecular Reaction | At high concentrations, the precursor acid chloride may react with another molecule of the starting material instead of cyclizing, leading to polymer formation. Use high-dilution conditions to favor the intramolecular reaction. |
| Ortho-Substitution | While para-cyclization is generally favored, some ortho-substituted byproduct may form. The choice of catalyst can influence regioselectivity. Milder Lewis acids may offer better selectivity. |
| Decarbonylation | The acylium ion intermediate can sometimes lose carbon monoxide, leading to the formation of alkylated byproducts. This is more common at higher temperatures. Optimize the reaction temperature to minimize this side reaction. |
| Incomplete Reaction | Unreacted starting material will be a major impurity. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. |
Problem 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Removal of Catalyst Residues | The aqueous work-up must be thorough to remove all of the Lewis acid. Washing the organic layer with dilute acid (e.g., 1M HCl) followed by water and brine is standard. |
| Similar Polarity of Product and Byproducts | If side products have similar polarity to the desired product, purification by column chromatography can be challenging. Experiment with different solvent systems for chromatography to improve separation. Recrystallization from a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexanes) may be an effective alternative or final purification step. |
| Oily Product | If the product oils out during purification, try trituration with a non-polar solvent like hexanes or pentane to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the intramolecular Friedel-Crafts acylation of 4-(4-methoxycarbonylphenyl)butanoic acid or its corresponding acid chloride. This involves the cyclization of the butyric acid side chain onto the aromatic ring to form the tetralone core.
Q2: Which catalyst is best for the intramolecular Friedel-Crafts cyclization?
The choice of catalyst is crucial and depends on the specific substrate and desired reaction conditions.
-
Strong Lewis Acids: Aluminum chloride (AlCl₃) is a classic and highly effective catalyst, especially when starting from the acid chloride.
-
Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are commonly used to catalyze the cyclization directly from the carboxylic acid.[1]
-
Modern, Milder Reagents: For milder conditions, reagents like hexafluoroisopropanol (HFIP) have been shown to promote cyclization in high yields.[2]
Q3: Can I use the carboxylic acid directly for the cyclization, or do I need to convert it to the acid chloride first?
Both approaches are viable.
-
Direct Cyclization of the Carboxylic Acid: This can be achieved using strong Brønsted acids like PPA or methanesulfonic acid. This method avoids the extra step of preparing the acid chloride.
-
Cyclization of the Acid Chloride: This is often a higher-yielding method. The acid chloride is typically prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent cyclization is then promoted by a Lewis acid like AlCl₃.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material from the product. The product, being a ketone, will likely have a different Rf value than the starting carboxylic acid or acid chloride. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the expected spectroscopic signatures for the product?
-
¹H NMR: Expect to see signals for the aromatic protons, the two methylene groups of the tetralone ring, and the methyl ester group.
-
¹³C NMR: Look for the characteristic carbonyl signals for the ketone and the ester, in addition to the aromatic and aliphatic carbons.
-
IR Spectroscopy: A strong absorption band for the ketone carbonyl (around 1685 cm⁻¹) and the ester carbonyl (around 1720 cm⁻¹) should be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (218.24 g/mol ) should be observed.
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 4-Arylbutyric Acids
| Catalyst | Reaction Conditions | Typical Yield | Reference |
| AlCl₃ | Carbon disulfide, reflux | 74-91% | Organic Syntheses, Coll. Vol. 2, p.569 (1943) |
| Polyphosphoric Acid (PPA) | 80-100 °C | Good to excellent | --INVALID-LINK-- |
| Methanesulfonic Acid | Neat or in a solvent, various temperatures | Good to excellent | --INVALID-LINK-- |
| Bi(OTf)₃ | Catalytic amounts | Good yields | --INVALID-LINK-- |
| Hexafluoroisopropanol (HFIP) | Room temperature | High yields | --INVALID-LINK-- |
Note: Yields are for general 4-arylbutyric acid cyclizations and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Two-Step Synthesis via the Acid Chloride
This protocol is adapted from a general procedure for tetralone synthesis and is expected to give a good yield of the target molecule.
Step 1: Preparation of 4-(4-methoxycarbonylphenyl)butanoyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 4-(4-methoxycarbonylphenyl)butanoic acid (1 equivalent).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Slowly add thionyl chloride (SOCl₂) (1.5 equivalents) to the solution at room temperature.
-
Gently heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
Protocol 2: One-Pot Synthesis using Polyphosphoric Acid (PPA)
-
In a round-bottom flask equipped with a mechanical stirrer, add 4-(4-methoxycarbonylphenyl)butanoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) (10-15 times the weight of the carboxylic acid).
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Synthesis of Tetralone Derivatives
Welcome to the technical support center for the synthesis of tetralone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of tetralone derivatives, particularly via intramolecular Friedel-Crafts acylation (e.g., Haworth reaction).
Question 1: My reaction yield is very low or the reaction failed completely. What are the common causes?
Answer:
Low yield or reaction failure in tetralone synthesis is a common issue, often traced back to one of the following factors:
-
Deactivated Aromatic Ring: The most frequent cause is the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring of your precursor (e.g., 4-arylbutyric acid). Friedel-Crafts acylation is an electrophilic aromatic substitution, which fails if the ring is not sufficiently nucleophilic. Groups like -NO₂, -CF₃, -CN, or -C(O)R will likely inhibit or prevent the cyclization.
-
Catalyst Inactivity: The Lewis acid (e.g., AlCl₃, SnCl₄) or Brønsted acid (e.g., polyphosphoric acid - PPA) catalyst may be inactive due to hydration. These catalysts are highly hygroscopic. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst (especially Lewis acids like AlCl₃) complexes with the product ketone.[1][2] Therefore, a stoichiometric amount (or more) of the catalyst is often required for the reaction to proceed to completion. Using only a catalytic amount may result in low conversion.
-
Inadequate Temperature: The cyclization requires sufficient heat to overcome the activation energy. For catalysts like PPA, temperatures are often in the 80-100°C range. Conversely, excessively high temperatures can lead to charring and decomposition.
Question 2: I've isolated an unexpected byproduct with a much higher molecular weight than my target tetralone. What is it and how can I prevent it?
Answer:
The high molecular weight byproduct is likely the result of an intermolecular Friedel-Crafts acylation , where one molecule of the starting material acylates the aromatic ring of another, leading to dimers or polymers instead of the desired intramolecular cyclization.
-
Cause: This side reaction is primarily driven by concentration. At high concentrations, the probability of two different molecules colliding in the correct orientation for an intermolecular reaction increases. The intramolecular reaction, however, is concentration-independent.
-
Identification: This byproduct can be identified by mass spectrometry (MS), which will show a mass corresponding to (2 * mass of starting material - H₂O). On ¹H NMR, you would observe a more complex aromatic region and potentially two distinct sets of aliphatic proton signals.
-
Prevention:
-
High Dilution: The most effective way to favor the intramolecular pathway is to perform the reaction under high-dilution conditions. This increases the likelihood that the reactive ends of a single molecule will find each other before encountering another molecule.
-
Slow Addition: Slowly adding the substrate to the hot catalyst solution can help maintain a low effective concentration, further promoting the desired cyclization.
-
Question 3: My starting material is a substituted 4-phenylbutyric acid, and I'm getting a mixture of isomeric tetralones. Why is this happening?
Answer:
The formation of regioisomers occurs when the aromatic ring of your precursor has existing substituents. The incoming acylium ion will be directed to different positions on the ring based on the electronic and steric properties of these substituents.
-
Cause: This is governed by the principles of electrophilic aromatic substitution.
-
Activating Groups (-OCH₃, -CH₃, etc.) are ortho, para-directing. If the para position is blocked by the butyric acid chain, cyclization will be directed to the ortho position. If both ortho positions are not equivalent, a mixture can result.
-
Deactivating Groups (-Cl, -Br, etc.) are also ortho, para-directing, but they slow the reaction down.
-
-
Identification: Distinguishing between regioisomers often requires careful analysis of spectroscopic data.
-
GC-MS: While isomers may have nearly identical mass spectra upon electron ionization, specialized techniques like GC/MSⁿ can reveal distinct fragmentation patterns.[3][4]
-
¹H NMR: The coupling patterns and chemical shifts in the aromatic region are the most powerful tool for distinguishing isomers. For example, the number of adjacent protons for each aromatic signal will differ between isomers.
-
-
Prevention: This side reaction is inherent to the substrate's structure. If a single isomer is required, you may need to redesign the synthesis to install blocking groups or use starting materials that favor the desired regioselectivity.
Data Presentation
The choice of catalyst and reaction conditions can significantly influence the yield of the desired tetralone and the formation of byproducts. While direct comparative studies are sparse, the following table summarizes typical yields achieved with common catalysts under optimized conditions, highlighting their effectiveness in minimizing side reactions.
| Catalyst System | Substrate | Typical Yield of Tetralone | Key Considerations & Potential Side Products |
| Polyphosphoric Acid (PPA) | 4-Arylbutyric Acids | 80-95% | Highly viscous, can be difficult to stir and work up. Incomplete reaction or charring at improper temperatures. |
| Methanesulfonic Acid (MSA) | 4-Arylbutyric Acids | ~90% | A less viscous and easier-to-handle alternative to PPA.[5] |
| AlCl₃ / Acyl Chloride | 4-Phenylbutyryl Chloride | 74-91%[6] | Requires conversion of the carboxylic acid to the acyl chloride first. Stoichiometric amounts are necessary. Prone to intermolecular side reactions if concentration is not controlled. |
| SnCl₄ / Acyl Chloride | 4-Phenylbutyryl Chloride | ~95% | A milder Lewis acid than AlCl₃, can sometimes offer better selectivity. Requires anhydrous conditions. |
| Modified Zeolite H-BEA | 4-Phenylbutyric Acid | 94.3% | Heterogeneous catalyst, allowing for easier product separation. Requires specific catalyst preparation and higher temperatures (e.g., 220°C). |
Experimental Protocols
Protocol 1: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation using PPA
This protocol is adapted from established procedures for the cyclization of 4-phenylbutyric acid.
Materials:
-
4-phenylbutyric acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Toluene or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Place 10 g of 4-phenylbutyric acid into a 250 mL round-bottom flask equipped with a mechanical stirrer.
-
Add 100 g of polyphosphoric acid to the flask. The PPA is very viscous and may need to be warmed slightly to facilitate transfer.
-
Heat the mixture in an oil bath to 90-100°C with vigorous stirring. The reaction is typically monitored by TLC until the starting material is consumed (usually 1-3 hours).
-
Allow the reaction mixture to cool to approximately 60-70°C and then very carefully pour it onto 500 g of crushed ice in a large beaker with stirring. This hydrolysis step is exothermic.
-
Once the ice has melted, transfer the aqueous mixture to a separatory funnel and extract three times with 50 mL portions of toluene.
-
Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude α-tetralone can be purified by vacuum distillation to yield a colorless oil.
Protocol 2: Synthesis of α-Tetralone from γ-Phenylbutyryl Chloride using AlCl₃
This is a classic procedure adapted from Organic Syntheses.[6]
Materials:
-
γ-Phenylbutyryl chloride (can be prepared from γ-phenylbutyric acid and thionyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Benzene or Dichloromethane (for extraction)
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, dissolve 36.5 g (0.2 mole) of γ-phenylbutyryl chloride in 175 mL of anhydrous carbon disulfide.
-
Cool the solution in an ice bath. In one portion, rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride.
-
Immediately connect the flask to the reflux condenser. A vigorous evolution of HCl gas will occur.
-
After the initial rapid reaction subsides, warm the mixture slowly to its boiling point on a steam bath and heat for approximately 10 minutes until the reaction is complete.
-
Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by carefully adding 100 g of ice, followed by 25 mL of concentrated HCl.
-
The product can be isolated by steam distillation or by separating the organic layer, extracting the aqueous layer with a solvent like benzene, combining the organic phases, washing, drying, and concentrating.
-
Purify the final product by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the synthesis of tetralone derivatives.
Caption: Troubleshooting workflow for low yield reactions.
Caption: Intramolecular vs. Intermolecular Pathways.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers [cris.unibo.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Tetralone Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tetralone formation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of tetralones.
Low or No Yield
Q1: My intramolecular Friedel-Crafts cyclization is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this critical step are often due to issues with reagents, reaction conditions, or catalyst activity.[1] Here are some key areas to investigate:
-
Incomplete Acid Chloride Formation: If you are starting from a carboxylic acid, ensure the conversion to the acid chloride is complete before adding the Lewis acid. Residual carboxylic acid can inhibit the catalyst.
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2] Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the ketone product can form a stable complex with it, rendering it inactive.[2][3][4]
-
Reaction Temperature and Time: The optimal temperature and reaction time can vary significantly depending on the substrate and catalyst. If the reaction is too slow, consider a moderate increase in temperature. Conversely, if side products are observed, a lower temperature may be beneficial. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[5]
-
Substrate Deactivation: The aromatic ring must be sufficiently electron-rich to undergo electrophilic acylation. Strongly deactivating groups (e.g., -NO₂, -CN) on the aromatic ring can prevent the reaction from proceeding.[2][6]
Q2: I am attempting a Nazarov cyclization to form a tetralone precursor, but the reaction is not working. What should I check?
A2: The Nazarov cyclization, an acid-catalyzed ring-closure of divinyl ketones, is a powerful method but can be sensitive.[7][8][9] Common issues include:
-
Inadequate Acid Strength: This reaction requires a strong Lewis acid or protic acid to promote the formation of the key pentadienyl cation intermediate.[8][10] If you are using a mild acid, a stronger one may be necessary.
-
Substrate Stability: The divinyl ketone substrate may be unstable under the reaction conditions. Ensure it is pure and handled appropriately.
-
Stereoelectronic Effects: The conformation of the divinyl ketone can influence the ease of cyclization. Substituents on the vinyl groups can sterically hinder the required conrotatory ring closure.[8][10]
Side Product Formation
Q3: My Friedel-Crafts reaction is producing a mixture of products. How can I improve the selectivity?
A3: Side product formation can often be controlled by adjusting the reaction conditions:
-
Solvent Choice: The polarity of the solvent can influence the product distribution.[11] In some cases, non-polar solvents like carbon disulfide or dichloromethane are preferred, while in others, a more polar solvent like nitrobenzene may be beneficial, although it can be reactive.[11]
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of the kinetic product over the thermodynamic one, potentially leading to a cleaner reaction profile.
-
Catalyst Selection: Different Lewis acids have varying activities. If a strong Lewis acid like AlCl₃ is leading to side reactions, a milder one such as SnCl₄ or a Brønsted acid like polyphosphoric acid (PPA) might provide better selectivity.[1]
Q4: I am observing the formation of polymeric material in my reaction vessel. What is causing this and how can I prevent it?
A4: Polymerization is a common issue, particularly with reactive starting materials or under harsh reaction conditions.
-
Intermolecular Reactions: The starting material may be reacting with itself instead of undergoing the desired intramolecular cyclization. This can often be mitigated by using high dilution conditions, where the molecules are less likely to encounter each other.
-
Excessive Heat: High temperatures can promote polymerization. Try running the reaction at a lower temperature for a longer period.
-
Catalyst Concentration: A very high concentration of a strong Lewis acid can sometimes lead to uncontrolled side reactions, including polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-tetralones?
A1: The two most prevalent methods are the intramolecular Friedel-Crafts cyclization of γ-phenylbutyric acid or its derivatives and the oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin).[1] The Friedel-Crafts approach is widely utilized due to its versatility and the availability of starting materials.[1]
Q2: How can I synthesize 2-tetralones?
A2: The synthesis of 2-tetralones can be more challenging than their 1-tetralone counterparts.[12] Common methods include the 1,2-transposition of the carbonyl group of 1-tetralones, the reduction of substituted 2-methoxynaphthalenes followed by hydrolysis, and the Friedel-Crafts reaction of aromatic acyl chlorides with olefins.[12] A single-stage process involving the reaction of a 1-alkene with a substituted phenylacetic acid in a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid has also been described.[13]
Q3: What is the role of polyphosphoric acid (PPA) in tetralone synthesis?
A3: Polyphosphoric acid (PPA) is a strong mineral acid with powerful dehydrating properties that is frequently used as a catalyst for intramolecular Friedel-Crafts acylations to form tetralones.[14][15][16] It can be particularly useful for cyclizing carboxylic acids directly, avoiding the need to first form the acid chloride.[1]
Q4: Can I use solvents in Friedel-Crafts acylation reactions?
A4: Yes, but the choice of solvent is crucial. The solvent should be inert to the reaction conditions and not react with the Lewis acid catalyst.[2] Dichloromethane, 1,2-dichloroethane, and carbon disulfide are commonly used.[2] It is important to avoid polar solvents that can form complexes with the catalyst, thereby reducing its activity.[2] In some instances, the aromatic reactant itself can be used in excess to serve as the solvent.[2]
Q5: How do I purify my tetralone product?
A5: Purification methods will depend on the specific tetralone and the impurities present. Common techniques include:
-
Distillation: For liquid tetralones, vacuum distillation is often effective.[17][18]
-
Recrystallization: Solid tetralones can be purified by recrystallization from an appropriate solvent.
-
Chromatography: Column chromatography is a versatile method for separating the desired product from side products and unreacted starting materials.[19]
-
Bisulfite Adduct Formation: For some tetralones, formation of a bisulfite addition product can be a useful purification method, as the adduct can be isolated and then the tetralone regenerated.[17]
Quantitative Data Summary
The following tables summarize how different reaction parameters can influence the yield of tetralone formation.
Table 1: Effect of Catalyst on 1-Tetralone Yield via Intramolecular Friedel-Crafts Acylation
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | γ-Phenylbutyryl chloride | Carbon Disulfide | Reflux | 0.17 | 74-91 | [18] |
| Polyphosphoric Acid (PPA) | 4-(p-nitrophenyl)butyric acid | Toluene | 120-125 | 0.5 | - (minor product) | [20] |
| Bi(OTf)₃ | 4-Phenylbutyric acid | - | 100 | 1 | 95 | [21] |
| Ga(OTf)₃ | 4-Phenylbutyric acid | - | 100 | 1 | 93 | [21] |
| In(OTf)₃ | 4-Phenylbutyric acid | - | 100 | 1 | 89 | [21] |
Table 2: Synthesis of 2-Tetralone Derivatives
| Phenylacetic Acid Derivative | 1-Alkene | Yield (%) of 4-substituted-2-tetralone | Reference |
| Phenylacetic acid | 1-Hexene | 55 | [13] |
| 4-Methoxyphenylacetic acid | 1-Hexene | 65 | [13] |
| Phenylacetic acid | 1-Octene | 58 | [13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Tetralone via Intramolecular Friedel-Crafts Acylation of γ-Phenylbutyric Acid
This protocol is adapted from a literature procedure.[18]
Materials:
-
γ-Phenylbutyric acid
-
Thionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid
-
Benzene (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser and a gas trap, combine 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.[18]
-
Gently heat the mixture on a steam bath until the acid melts. The reaction should proceed without further heating.[18]
-
After 25-30 minutes, when hydrogen chloride evolution ceases, warm the mixture on the steam bath for an additional 10 minutes.[18]
-
Remove excess thionyl chloride under reduced pressure by connecting the flask to a water pump and heating on a steam bath.[18]
-
Cool the resulting acid chloride and add 175 cc of carbon disulfide. Cool the solution in an ice bath.[18]
-
Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.[18]
-
After the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to boiling on a steam bath and heat for 10 minutes.[18]
-
Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.[18]
-
Transfer the mixture to a larger flask and steam distill to remove the carbon disulfide and then the product.[18]
-
Separate the oily product and extract the aqueous layer with benzene.[18]
-
Combine the oil and the benzene extracts, dry over anhydrous magnesium sulfate, remove the solvent, and distill the residue under reduced pressure to obtain 1-tetralone.[18]
Protocol 2: Synthesis of 4-(1-butyl)-2-tetralone
This protocol is based on a clean-chemistry approach.[13]
Materials:
-
1-Hexene
-
Phenylacetic acid
-
Trifluoroacetic anhydride (TFAA)
-
Phosphoric acid (H₃PO₄)
-
Water
-
Dichloromethane
-
30% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, combine 1-hexene and phenylacetic acid (1:1 molar ratio) with TFAA and H₃PO₄ (4:1 molar ratio) at ambient temperature.
-
Allow the reaction to proceed. Monitor the formation of 4-(1-butyl)-2-tetralone.
-
Upon completion, cool the reaction mixture in an ice water bath and add 25 mL of water.[13]
-
Extract the solution with 25 mL of dichloromethane.[13]
-
Separate the organic layer and wash it with 50 mL of 30% NaOH solution and then with 25 mL of water.[13]
-
Extract the combined aqueous layers with a second 25 mL portion of dichloromethane.[13]
-
Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the crude product.[13]
-
The product can be further purified by flash chromatography.[13]
Visual Guides
Troubleshooting Workflow for Low-Yield Tetralone Synthesis
Caption: A flowchart for troubleshooting low-yield tetralone synthesis reactions.
Experimental Workflow for Friedel-Crafts based 1-Tetralone Synthesis
Caption: A typical experimental workflow for the synthesis of 1-tetralone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Nazarov Cyclization [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ccsenet.org [ccsenet.org]
- 15. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. arkat-usa.org [arkat-usa.org]
- 20. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Tetralone Enantiomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of tetralone enantiomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no resolution of tetralone enantiomers?
A1: The most frequent reasons for inadequate separation of tetralone enantiomers include:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary stereoselectivity for your specific tetralone derivatives. Polysaccharide-based (e.g., Chiralpak® IC) and macrocyclic antibiotic (e.g., Chirobiotic™ V, T, R) columns are commonly used for this class of compounds.
-
Suboptimal Mobile Phase Composition: The choice and ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase, typically with a non-polar solvent like n-hexane, is critical.
-
Incorrect Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate often improves resolution.
-
Temperature Fluctuations: Temperature can impact the interactions between the analyte and the CSP, thereby affecting resolution. Consistent temperature control is essential.
-
Column Overload: Injecting an excessive amount of sample can lead to peak broadening and a subsequent loss of resolution.
Q2: Why am I observing peak tailing with my tetralone enantiomers?
A2: Peak tailing in the chiral separation of tetralones can be caused by:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the column can lead to tailing. This is more common with basic compounds.
-
Column Contamination: Accumulation of strongly retained impurities on the column can interfere with the peak shape.
-
Inappropriate Mobile Phase pH: If using a reversed-phase method with an aqueous component, a mobile phase pH close to the pKa of the analyte can cause peak tailing.
-
Column Degradation: Over time, the performance of the chiral stationary phase can degrade, leading to poor peak shapes.
Q3: I am seeing split peaks for my tetralone enantiomers. What could be the cause?
A3: Split peaks in HPLC can arise from several factors:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting. It is always best to dissolve the sample in the initial mobile phase.
-
Column Void or Channeling: A void at the column inlet or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.[1]
-
Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the sample flow, leading to peak splitting.[2]
-
Co-elution: It is possible that what appears to be a split peak is actually two closely eluting compounds. To verify this, try injecting a smaller sample volume to see if the peaks resolve.[2]
Q4: Can temperature be used to optimize the separation of tetralone enantiomers?
A4: Yes, temperature is a valuable parameter for optimizing chiral separations. Lowering the column temperature often enhances enantioselectivity and improves resolution. However, in some cases, an increase in temperature can lead to better peak efficiency and, unexpectedly, improved separation. It is an important parameter to investigate during method development. The effect of temperature can also be complex, sometimes even leading to a reversal of the enantiomer elution order.[3][4]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are experiencing co-eluting or poorly resolved peaks for your tetralone enantiomers, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor. For tetralone derivatives, polysaccharide-based columns like Chiralpak® IC and macrocyclic antibiotic columns such as Chirobiotic™ R, T, and V have shown good results. If you have no prior information, screening different CSPs is recommended.
-
Optimize Mobile Phase Composition: The mobile phase significantly influences selectivity. For normal-phase separations of tetralones, vary the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in n-hexane. Small changes in the percentage of the modifier can have a large impact on resolution.
-
Adjust Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
-
Vary Column Temperature: Investigate the effect of temperature on your separation. Test a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum for your specific analytes.
-
Check for Column Overload: Inject a smaller volume or a more dilute sample to ensure that peak broadening is not due to column overload.
Issue 2: Peak Shape Problems (Tailing, Splitting)
For issues with peak shape, such as tailing or splitting, consider the following workflow:
Caption: Troubleshooting workflow for peak shape issues.
Detailed Steps:
-
Check Sample Preparation: Ensure your sample is dissolved in a solvent that is compatible with, and ideally the same as, your mobile phase. Filtering the sample before injection can prevent blockage of the column frit.
-
Assess Column Health: Disconnect the column and inspect the inlet for any signs of a void or discoloration of the frit, which could indicate contamination.
-
Flush or Regenerate the Column: If contamination is suspected, flush the column with a strong, compatible solvent. For immobilized polysaccharide columns, specific regeneration procedures can be followed to restore performance.[5]
-
Review Method Parameters: For basic tetralone derivatives, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can sometimes improve peak shape. For acidic compounds, an acidic modifier may be beneficial.
Data Presentation
Table 1: Comparative Performance of Macrocyclic Antibiotic CSPs for Substituted 2-(4-pyridylalkyl)-1-tetralone Derivatives
| Chiral Stationary Phase | Flow Rate (mL/min) | Selectivity Factor (α) Range | Resolution (Rs) Range |
| Chirobiotic™ R | 2.0 | 1.32 - 2.51 | 1.00 - 2.50 |
| Chirobiotic™ T | 1.0 | 2.02 - 2.88 | 1.00 - 1.95 |
| Chirobiotic™ V | 2.0 | 1.55 - 2.54 | 1.00 - 1.60 |
Data summarized from a study on five substituted 2-(4-pyridylalkyl)-1-tetralone derivatives. The mobile phase used was hexane-ethanol-triethylamine (12:8:0.01, v/v/v).[6]
Experimental Protocols
Protocol 1: Chiral Separation of Tetralone Derivatives on a Macrocyclic Antibiotic CSP
This protocol is a general guideline based on a published method for the separation of substituted 2-(4-pyridylalkyl)-1-tetralone derivatives.[6]
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chirobiotic™ R, T, or V column (250 x 4.6 mm)
-
HPLC-grade n-hexane, ethanol, and triethylamine (TEA)
-
Sample of tetralone derivative dissolved in mobile phase
2. Chromatographic Conditions:
-
Mobile Phase: n-hexane:ethanol:triethylamine (12:8:0.01, v/v/v)
-
Flow Rate: 2.0 mL/min for Chirobiotic™ R and V; 1.0 mL/min for Chirobiotic™ T
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.
-
Install the selected Chirobiotic™ column and equilibrate with the mobile phase until a stable baseline is achieved.
-
Prepare a stock solution of the tetralone derivative in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and determine the retention times, selectivity factor (α), and resolution (Rs) of the enantiomers.
Protocol 2: General Method Development on an Immobilized Polysaccharide CSP (e.g., Chiralpak® IA, IB, IC)
This is a generalized workflow for developing a chiral separation method for a novel tetralone derivative.
Caption: General workflow for chiral method development.
1. Initial Screening:
-
Begin by screening the tetralone sample on a Chiralpak® immobilized column (e.g., IA, IB, or IC) with common mobile phase systems such as n-hexane/isopropanol (90/10, v/v) and n-hexane/ethanol (90/10, v/v).
-
If the analyte is basic, add 0.1% diethylamine (DEA) to the mobile phase. If it is acidic, add 0.1% trifluoroacetic acid (TFA).
2. Optimization:
-
If partial separation is observed, optimize the mobile phase by varying the percentage of the alcohol modifier.
-
Investigate the effect of column temperature on the separation.
-
Adjust the flow rate to balance resolution and analysis time.
3. Method Validation:
-
Once satisfactory separation is achieved, validate the method for its intended purpose by assessing parameters such as linearity, precision, accuracy, and robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-1-tetralone and its Derivatives
Welcome to the technical support center for the purification of 2-Methyl-1-tetralone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-Methyl-1-tetralone?
A1: The nature of impurities is largely dependent on the synthetic route employed. If the synthesis involves the methylation of 1-tetralone, common impurities include unreacted 1-tetralone and poly-methylated byproducts.[1] For syntheses utilizing a Friedel-Crafts reaction, residual starting materials and various side-products from the reaction can be present as impurities.[1] Additionally, yellow to orange discoloration can occur due to oxidation or degradation products.[1]
Q2: What are the recommended storage conditions for 2-Methyl-1-tetralone?
A2: 2-Methyl-1-tetralone should be stored in a cool, dry place within a tightly sealed container. It is generally stable under normal temperature and pressure conditions.
Q3: How can I assess the purity of my 2-Methyl-1-tetralone sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of 2-Methyl-1-tetralone and identifying volatile impurities. For a comprehensive analysis, High-Performance Liquid Chromatography (HPLC) can be used as an orthogonal technique to quantify purity and detect any non-volatile impurities.[2]
Troubleshooting Guides
Issue 1: Low yield after purification by flash column chromatography.
Question: I am experiencing a significant loss of my 2-Methyl-1-tetralone derivative during flash column chromatography. What are the possible reasons and how can I improve the yield?
Answer: Low recovery from flash chromatography can be attributed to several factors. The solvent system may not be optimal, the compound may be degrading on the silica gel, or the column may be improperly packed.
-
Optimize the Solvent System: Utilize thin-layer chromatography (TLC) to determine a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound, as this range typically yields the best separation.[1]
-
Consider Compound Stability: To check for degradation on silica, spot your compound on a TLC plate with a small amount of silica gel and let it sit for a few hours. The appearance of new spots suggests degradation. In such cases, consider using a different stationary phase like alumina.[1]
-
Proper Column Packing: Ensure the column is packed uniformly to prevent channeling and poor separation.[1]
-
Loading Technique: For compounds with low solubility in the eluent, dry loading is recommended. This involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[1]
Issue 2: Presence of colored impurities in the final product.
Question: My purified 2-Methyl-1-tetralone is a yellow to orange liquid, but I am aiming for a colorless product. How can I remove these colored impurities?
Answer: The discoloration is likely due to oxidation or degradation byproducts.[1] The following methods can be employed to remove these impurities:
-
Activated Charcoal Treatment: Dissolve the impure product in a suitable organic solvent and add a small amount of activated charcoal. Gently heat the mixture, and then filter it through Celite. The charcoal will adsorb the colored impurities. Note that excessive use of charcoal can lead to a loss of the desired product.[1]
-
Vacuum Distillation: This is an effective method for purifying 2-Methyl-1-tetralone. The compound has a boiling point of 127-131 °C at 12 mmHg.[1]
-
Recrystallization: For solid derivatives, recrystallization can be a highly effective purification technique for removing colored impurities.
Issue 3: Difficulty in achieving crystallization of a solid derivative.
Question: My solid 2-Methyl-1-tetralone derivative is not crystallizing from the solution, or it is "oiling out". What can I do?
Answer: Failure to crystallize can be due to several reasons, including the use of too much solvent, a supersaturated solution that is reluctant to form crystals, or the formation of an oil.
-
Too Much Solvent: If an excess of solvent was used, it can be partially removed by evaporation (e.g., using a rotary evaporator) to achieve a supersaturated solution upon cooling.[3]
-
Inducing Crystallization: If the solution is supersaturated but no crystals have formed, you can try to induce crystallization by:
-
"Oiling Out": This occurs when the compound separates as a liquid instead of a solid. This can sometimes be resolved by reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[3] If the problem persists, purification by a different method, such as column chromatography, may be necessary.[3]
Issue 4: Incomplete separation of enantiomers by chiral HPLC.
Question: I am struggling to achieve baseline separation of the enantiomers of my chiral 2-Methyl-1-tetralone derivative using HPLC. What parameters can I adjust?
Answer: Chiral separations are often challenging and require careful optimization.
-
Mobile Phase Composition: Systematically vary the ratio of the solvents in your mobile phase. For normal-phase chromatography, this often involves adjusting the percentage of an alcohol (e.g., isopropanol or ethanol) in a non-polar solvent like hexane. For acidic or basic compounds, the addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution.[5]
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. It is worthwhile to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition.
-
Flow Rate: In chiral HPLC, a lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Chiral Stationary Phase (CSP): If optimization of the mobile phase, temperature, and flow rate does not yield the desired separation, it may be necessary to screen different types of chiral columns.
Data Presentation
Table 1: Physical and Chromatographic Properties of 2-Methyl-1-tetralone
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | |
| Molecular Weight | 160.21 g/mol | |
| Boiling Point | 127-131 °C at 12 mmHg | [1] |
| Density | 1.057 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5535 | |
| Recommended TLC Rf | 0.25-0.35 | [1] |
Table 2: Example Chiral HPLC Method for 2-Methyl-1-tetralone
| Parameter | Condition |
| Column | CHIRALPAK® IA |
| Mobile Phase | Hexane / 2-Propanol (90/10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Table 3: Purity and Yield Data from Purification of a Tetralone Derivative
| Purification Method | Starting Material | Product | Yield (%) | Purity (%) |
| Friedel-Crafts Acylation | γ-phenylvaleryl chloride | 4-Methyl-1-tetralone | 79-84 | Not specified |
| Vapour-phase methylation & dehydrogenation | 1-tetralone | 2-methyl-1-naphthol (via 2-methyl-1-tetralone) | 90-97 (selectivity) | Not specified |
Experimental Protocols
Protocol 1: Purification of 2-Methyl-1-tetralone by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[1]
-
Sample Preparation: Place the crude 2-Methyl-1-tetralone in the round-bottom flask and add boiling chips or a magnetic stir bar.[1]
-
Distillation: Connect the apparatus to a vacuum pump and gradually reduce the pressure to approximately 12 mmHg. Slowly heat the flask and collect the fraction that distills at 127-131 °C.[1]
-
Product Recovery: After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The purified product will be in the receiving flask.[1]
Protocol 2: Purification by Flash Column Chromatography
-
Solvent Selection: Use TLC to determine an optimal eluent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of 0.25-0.35.[1]
-
Column Packing: Pack a column with silica gel slurried in the chosen eluent. Ensure even packing to avoid air bubbles and channels.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel. For dry loading, pre-adsorb the crude product onto a small amount of silica and load the resulting powder.[1]
-
Elution: Run the column by applying gentle pressure to maintain a steady flow rate. Collect fractions and monitor them by TLC.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization of a Solid Derivative (General Procedure)
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Common solvent systems for tetralone derivatives include ethanol, or mixed solvents like hexane/ethyl acetate or hexane/acetone.[7] For 6-hydroxy-1-tetralone, recrystallization from water has been reported.[8] A mixed solvent of isopropanol and petroleum ether has been used for refining 6-methoxy-1-tetralone.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[6]
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[6]
-
Drying: Dry the purified crystals thoroughly.
Protocol 4: Purity Assessment by GC-MS (General Method)
-
Sample Preparation: Prepare a dilute solution of the purified 2-Methyl-1-tetralone or its derivative in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Set to a temperature of 250-280°C.
-
Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is typically suitable.
-
Oven Program: A temperature ramp, for example, from 60°C to 280°C at a rate of 10-20°C/min, is a good starting point.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range of m/z 40-500.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram. The purity is calculated as the percentage of the peak area of the desired compound relative to the total area of all peaks. The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. prepchem.com [prepchem.com]
- 9. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
Technical Support Center: Minimizing Racemization of Chiral Tetralones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the racemization of chiral tetralones during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral tetralones?
A1: Racemization is the process by which an enantiomerically pure or enriched chiral tetralone converts into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity. This occurs at the chiral center, which in many chiral tetralones is the carbon atom alpha (α) to the ketone group.
Q2: What is the primary mechanism of racemization for chiral tetralones?
A2: The primary mechanism involves the formation of a planar, achiral intermediate, either an enol under acidic conditions or an enolate under basic conditions.[1] Because this intermediate is flat, when it reverts to the ketone form, protonation can occur from either face of the molecule with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers.
Q3: What are the main factors that promote racemization of chiral tetralones?
A3: The main factors include:
-
Presence of Acid or Base: Even trace amounts of acids or bases can catalyze the enolization or enolization process, leading to racemization.
-
Elevated Temperatures: Higher temperatures can increase the rate of racemization.
-
Solvent Choice: Protic solvents can facilitate proton transfer and stabilize the transition states involved in enol and enolate formation, thereby accelerating racemization.[1]
-
Extended Reaction or Storage Times: The longer a chiral tetralone is exposed to unfavorable conditions, the greater the extent of racemization.
Q4: Can I prevent racemization completely?
A4: While complete prevention is challenging, especially over long periods or under harsh conditions, racemization can be significantly minimized by careful control of experimental parameters. The goal is to maintain the enantiomeric excess (ee) of your chiral tetralone throughout your synthetic, purification, and storage procedures.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (ee) During Synthesis
Symptom: You start with an enantiopure precursor, but the resulting chiral tetralone product shows a significant decrease in enantiomeric excess.
| Potential Cause | Troubleshooting Action |
| Acidic or Basic Reaction Conditions | - If possible, choose synthetic routes that proceed under neutral conditions.- Use weaker acids or bases, or sterically hindered non-nucleophilic bases.- Carefully control the stoichiometry of acidic or basic reagents. |
| High Reaction Temperatures | - Perform reactions at the lowest temperature that allows for a reasonable reaction rate.- Consider using cryogenic conditions for sensitive steps. |
| Prolonged Reaction Times | - Monitor the reaction progress closely (e.g., by TLC, LC-MS) and quench the reaction as soon as the starting material is consumed.- Optimize reaction conditions to shorten the required reaction time. |
| Inappropriate Solvent | - Favor aprotic solvents over protic solvents, as protic solvents can facilitate the proton transfers involved in racemization.[1] |
Issue 2: Racemization During Work-up and Purification
Symptom: The crude product has a high enantiomeric excess, but the purity decreases after extraction, chromatography, or crystallization.
| Potential Cause | Troubleshooting Action |
| Acidic or Basic Residues from Reaction | - Neutralize the reaction mixture carefully before work-up.- Perform aqueous washes with neutral water or brine to remove any residual acids or bases. |
| Chromatography on Silica or Alumina | - Silica gel can be acidic. Neutralize silica gel by pre-treating it with a solution of a non-nucleophilic base (e.g., triethylamine) in the eluent, followed by flushing with the eluent.- Consider using alternative stationary phases like neutral alumina or reversed-phase silica. |
| High Temperatures During Solvent Removal | - Use a rotary evaporator at low temperature and reduced pressure to remove solvents.- Avoid prolonged heating of the purified compound. |
| Inappropriate Solvents for Crystallization | - Screen for crystallization solvents that allow for rapid crystal formation at low temperatures.- Avoid solvents that may have trace acidic or basic impurities. |
Issue 3: Degradation of Enantiomeric Purity During Storage
Symptom: A previously enantiopure sample of a chiral tetralone shows a decrease in enantiomeric excess over time.
| Potential Cause | Troubleshooting Action |
| Exposure to Air and Moisture | - Store chiral tetralones under an inert atmosphere (e.g., argon or nitrogen).- Use amber vials to protect from light, which can sometimes catalyze degradation pathways. |
| Inappropriate Storage Temperature | - Store samples at low temperatures (-20°C or -80°C) to minimize the rate of racemization. |
| Trace Impurities in the Sample | - Ensure the final product is of high purity and free from any acidic or basic residues before long-term storage. |
Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of a Chiral Tetralone
This protocol describes a general method to protect the ketone functionality of a chiral tetralone as a cyclic acetal, which can help prevent racemization during subsequent reaction steps.
Materials:
-
Chiral tetralone
-
Ethylene glycol (2-3 equivalents)
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the chiral tetralone, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Quench the reaction by adding anhydrous sodium bicarbonate and stir for 15 minutes.
-
Filter the mixture and wash the solid with toluene.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected tetralone.
-
Purify the product by flash chromatography on neutral alumina if necessary.
Protocol 2: Mild Deprotection of a Tetralone Acetal
This protocol outlines a mild method for the deprotection of the acetal to regenerate the ketone, minimizing the risk of racemization.
Materials:
-
Protected chiral tetralone (acetal)
-
Acetone/water mixture (e.g., 10:1)
-
Pyridinium p-toluenesulfonate (PPTS, catalytic amount)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the protected chiral tetralone in an acetone/water mixture.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the deprotection is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral tetralone by flash chromatography on neutral alumina if necessary.
Data Presentation
Table 1: Influence of Solvent on Racemization Rate of a Chiral Ketone
| Solvent | Solvent Type | Relative Racemization Rate |
| Toluene | Aprotic | Low |
| Tetrahydrofuran (THF) | Aprotic | Low |
| Acetonitrile | Aprotic, Polar | Moderate |
| Ethanol | Protic | High |
| Methanol | Protic | High |
| Water | Protic | Very High |
This table provides a qualitative comparison based on general principles of ketone racemization kinetics.[1] Actual rates will vary depending on the specific tetralone structure, temperature, and catalyst.
Mandatory Visualizations
Caption: Mechanism of acid- and base-catalyzed racemization of chiral tetralones.
Caption: Troubleshooting workflow for addressing loss of enantiomeric excess.
Caption: Logic of using a protecting group strategy to prevent racemization.
References
Technical Support Center: Enhancing Regioselectivity in the Oxidation of Tetrahydronaphthalenes
Welcome to the technical support center for the regioselective oxidation of tetrahydronaphthalenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for achieving high regioselectivity in the oxidation of tetrahydronaphthalenes to α-tetralones?
A1: The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent is a widely reported and effective method for the highly regioselective synthesis of α-tetralones from tetrahydronaphthalene precursors.[1][2][3] This method typically favors oxidation at the benzylic position.
Q2: What are the typical reaction conditions for DDQ-mediated oxidation of tetrahydronaphthalenes?
A2: Favorable conditions often involve conducting the reaction in refluxing aqueous acetic acid.[1][2][3] Yields under these conditions have been reported to be in the range of 90-98%.[2][3] Alternative conditions include using dioxane as a solvent at room temperature, although this may result in lower yields.[2]
Q3: How do substituents on the aromatic ring of tetrahydronaphthalene affect the oxidation reaction?
A3: The nature and position of substituents can influence the reaction, though in many cases, the oxidation to α-tetralones proceeds regardless of the substituent.[2] However, the presence of certain functional groups, such as hydroxyl groups, may necessitate the use of protecting groups to prevent unwanted side reactions.[1] Electron-donating or electron-withdrawing groups on the aromatic ring can impact the electronic properties of the substrate, which may affect the reaction rate and selectivity.
Q4: What are some common byproducts in the DDQ oxidation of tetrahydronaphthalenes?
A4: Common side products can arise from over-oxidation or reactions involving sensitive functional groups on the substrate. For instance, without proper protection, hydroxyl groups on the aromatic ring can be oxidized.[1] In some cases, rearrangement of the carbon skeleton has been observed, particularly with certain substitution patterns on the aliphatic ring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of α-Tetralone | Insufficient oxidant | Increase the molar equivalents of DDQ. For example, increasing from 2 to 4 equivalents has been shown to improve yields.[2] |
| Suboptimal reaction conditions | Optimize the solvent and temperature. Refluxing in aqueous acetic acid often gives higher yields than reactions at room temperature in dioxane.[1][2] | |
| Presence of deactivating groups | Consider using a stronger oxidizing agent or more forcing reaction conditions if electron-withdrawing groups are present on the aromatic ring. | |
| Poor Regioselectivity | Competing oxidation pathways | Ensure the use of a highly regioselective oxidant like DDQ. Other oxidants, such as KMnO4 or CrO3, may offer different selectivity profiles.[1] |
| Steric hindrance | The steric environment around the benzylic positions can influence which site is more accessible for oxidation. | |
| Formation of Multiple Products | Unprotected functional groups | Protect sensitive functional groups, such as hydroxyl groups, prior to oxidation. Acetate protection is a common strategy.[1] |
| Over-oxidation | Monitor the reaction closely using thin-layer chromatography (TLC) to determine the optimal reaction time and prevent further oxidation of the desired product. | |
| Incomplete Reaction | Inactive catalyst or reagent | Ensure the DDQ is of high purity and the solvent is anhydrous if required by the specific protocol. DDQ can be recrystallized from benzene if necessary.[4] |
| Low reaction temperature | If conducting the reaction at room temperature, consider increasing the temperature to reflux to enhance the reaction rate. |
Experimental Protocols
General Protocol for Regioselective Oxidation of Tetrahydronaphthalene using DDQ
This protocol is adapted from established procedures for the synthesis of α-tetralones.[1][2][4]
Materials:
-
Substituted or unsubstituted tetrahydronaphthalene
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Aqueous acetic acid or Dioxane
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the tetrahydronaphthalene substrate in aqueous acetic acid.
-
Addition of Oxidant: Add 1.1 to 4 equivalents of DDQ to the solution. The optimal amount may need to be determined empirically.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent (e.g., ether-petroleum ether).[1] Reactions are typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (2,3-dichloro-5,6-dicyanohydroquinone) forms, it can be removed by filtration.[4]
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the desired α-tetralone.[1]
Visualizations
Caption: Troubleshooting workflow for regioselective oxidation.
Caption: General experimental workflow for DDQ oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
For researchers, scientists, and professionals engaged in drug development, the precise structural confirmation of a chemical entity is paramount. This guide provides a comparative analysis of "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate" against its structural isomers, highlighting the challenges in sourcing direct experimental data for this specific compound and emphasizing the importance of analytical techniques in structural elucidation.
While "this compound" (CAS Number: 116047-26-8) is commercially available, a comprehensive, publicly accessible repository of its experimental spectroscopic data for independent structural verification remains elusive. This guide, therefore, draws upon available information for its corresponding carboxylic acid and isomeric analogs to provide a framework for its characterization.
Structural Isomers and Their Significance
The position of the oxo (ketone) group and the carboxylate group on the tetrahydronaphthalene scaffold gives rise to several structural isomers. Understanding the distinct spectroscopic signatures of these isomers is crucial for unambiguous identification. The primary isomers of interest for comparison include:
-
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
-
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
-
Methyl 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
The electronic environment of each proton and carbon atom is unique to each isomer, which would be reflected in their Nuclear Magnetic Resonance (NMR) spectra. Similarly, the vibrational modes of the carbonyl groups and other functional groups would present distinct peaks in their Infrared (IR) spectra.
Comparative Data Overview
Due to the limited availability of direct experimental data for this compound, a direct quantitative comparison is not feasible at this time. However, we can infer expected spectroscopic characteristics based on the analysis of related compounds.
Table 1: Key Spectroscopic Data for Related Tetralone Carboxylic Acids
| Compound | CAS Number | Key Spectroscopic Data Highlights (from literature and databases) |
| 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid[1] | 89781-52-2 | As the parent carboxylic acid, its NMR and IR data would provide a foundational understanding. The carboxylic acid proton would exhibit a characteristic downfield signal in ¹H NMR. The two carbonyl groups (ketone and carboxylic acid) would show distinct stretching frequencies in the IR spectrum. |
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid[2][3] | 57678-46-3 | The position of the ketone at C5 would influence the chemical shifts of the adjacent aromatic and aliphatic protons differently compared to the 8-oxo isomer. |
Experimental Protocols for Structural Confirmation
To definitively confirm the structure of "this compound," a suite of spectroscopic and analytical experiments would be required. The following represents a standard workflow for such a structural elucidation.
Workflow for Structural Elucidation
References
- 1. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-OXO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXYLIC ACID | 57678-46-3 [chemicalbook.com]
- 3. 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 2818493 - PubChem [pubchem.ncbi.nlm.nih.gov]
structure-activity relationship of "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate" analogs
An In-depth Analysis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Analogs and the Broader Tetralone Scaffold in Drug Discovery
The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] While specific structure-activity relationship (SAR) studies on "this compound" are not extensively documented in publicly available literature, a wealth of information exists for the broader class of tetralone derivatives. This guide provides a comparative analysis of the SAR of these analogs, drawing from studies on their anticancer, monoamine oxidase (MAO) inhibitory, and other therapeutic activities.
Comparative Biological Activities of Tetralone Analogs
The biological activity of tetralone derivatives is highly dependent on the nature and position of substituents on both the aromatic and saturated rings of the scaffold. The following table summarizes the key SAR findings for different therapeutic targets.
| Target/Activity | Key Substituent Effects on the Tetralone Scaffold | Reference Compound(s) & Activity (IC50/EC50) | References |
| Anticancer | - Substitution at the 2-position of the tetralone ring with bulky groups can enhance activity. - The presence of a chalcone moiety attached to the tetralone scaffold has shown potent antiproliferative effects. | 6-acetyltetralin derivative 3a (IC50 = 3.5 µg/mL against Hela, 4.5 µg/mL against MCF7) | [4] |
| Monoamine Oxidase (MAO) Inhibition | - Arylalkyloxy substitution at the C7-position leads to potent and selective MAO-B inhibition. - An amino group at the 6-position of a tetralone-chalcone derivative significantly increases inhibitory activity against ROS production. | C7-substituted α-tetralone derivative (IC50 = 0.00089 µM for MAO-B) | [5] |
| Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition | - meta-substitution on the D-ring (appended to the tetralone core) improves potency. - The tetralone ketone is a key feature for activity. | Tetralone derivative B (IC50 = 2.8 µM for hDGAT1) | [6] |
| Norepinephrine Uptake Inhibition | - A hydroxyl group at the R6 position enhances inhibitory potency. - A methoxy group at the R7 position decreases inhibitory potency. | Substituted aminotetralin analogs | [7] |
| Antifungal | - The nature of the R group on a carbonyl moiety attached to the tetralone ring influences activity, with O-Et substitution showing favorable results. | Tetralone derivative 2d (MIC = 31.25-250 µg/mL against fungal pathogens) | [8] |
| Abscisic Acid (ABA) Analogs | - Tetralone analogs of ABA have shown enhanced biological activity in plants. | Tetralone ABA analog 8 (greater activity than ABA in bioassays) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of tetralone analogs, based on published literature.
General Synthesis of Tetralone Derivatives
A common synthetic route to functionalized tetralones involves the intramolecular Friedel-Crafts acylation of a suitable phenylalkanoic acid.[1] Variations on this approach allow for the introduction of diverse substituents on the aromatic ring.
Example: Synthesis of a 6-Substituted Tetralone
-
Starting Material: 4-(m-methoxyphenyl)butanoic acid.
-
Cyclization: The starting material is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to induce intramolecular acylation.
-
Work-up: The reaction mixture is quenched with ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 6-methoxytetralone.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of tetralone analogs against MAO-A and MAO-B can be determined using a fluorometric assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: A non-fluorescent substrate that is converted to a fluorescent product by MAO activity (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Procedure:
-
The test compounds are pre-incubated with the MAO enzyme in a suitable buffer.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the fluorescence of the product is measured using a microplate reader.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Relationships
Diagrams generated using Graphviz can effectively illustrate complex relationships, such as synthetic pathways and biological mechanisms.
Caption: General workflow for the structure-activity relationship (SAR) analysis of tetralone analogs.
Caption: Simplified signaling pathway of MAO inhibition by tetralone analogs.
Conclusion
The tetralone scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituent patterns in determining the biological activity and selectivity of these compounds. While direct SAR studies on "this compound" are limited, the broader principles derived from the study of other tetralone analogs provide a valuable framework for the rational design of new and more potent drug candidates. Further research focusing on this specific scaffold is warranted to fully elucidate its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of the Biological Activity of Tetralone Isomers
For Researchers, Scientists, and Drug Development Professionals
Tetralones are bicyclic aromatic ketones that serve as crucial scaffolds in the development of therapeutic agents. The two primary isomers, α-tetralone and β-tetralone, and their derivatives have attracted significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative overview of the biological activities of tetralone isomers, with a focus on α-tetralone derivatives for which more extensive experimental data is available. The information presented is intended to support research and drug development efforts in exploring the therapeutic potential of this class of compounds.
Quantitative Biological Activity Data: α-Tetralone Derivatives
The following table summarizes the quantitative biological activity of various α-tetralone derivatives, highlighting their efficacy as antibacterial and anticancer agents. It is important to note that these data are for derivatives of α-tetralone and not the parent compound itself.
| Compound Class | Specific Derivative | Activity Type | Test Organism/Cell Line | Quantitative Data (MIC/IC50) | Reference |
| Aminoguanidine-α-tetralone | Compound 2D | Antibacterial | Staphylococcus aureus ATCC 29213 | MIC: 0.5 µg/mL; MBC: 4 µg/mL | [2][3] |
| Aminoguanidine-α-tetralone | Compound 2D | Antibacterial | Methicillin-resistant S. aureus (MRSA-2) | MIC: 1 µg/mL; MBC: 4 µg/mL | [2][3] |
| Thiazoline-tetralin | Compound 6c | Anticancer | SKOV-3 (Ovarian cancer) | IC50: 7.84 µM | [4] |
| Thiazoline-tetralin | Compound 6c | Anticancer | HepG2 (Liver cancer) | IC50: 13.68 µM | [4] |
| Thiazoline-tetralin | Compound 6c | Anticancer | A549 (Lung cancer) | IC50: 15.69 µM | [4] |
| Thiazoline-tetralin | Compound 6c | Anticancer | MCF-7 (Breast cancer) | IC50: 19.13 µM | [4] |
| Thiazoline-tetralin | Compound 6c | Anticancer | T-24 (Bladder cancer) | IC50: 22.05 µM | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data table.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antibacterial activity of the α-tetralone derivatives was determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds were serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6][7]
-
Determination of MBC: To determine the MBC, an aliquot from the wells showing no visible growth was subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.
Determination of Half-maximal Inhibitory Concentration (IC50) for Anticancer Activity
The cytotoxic effects of the α-tetralone derivatives on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, the MTT reagent was added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[8]
Signaling Pathway and Mechanism of Action
While the precise signaling pathways for many tetralone derivatives are still under investigation, some studies suggest potential mechanisms of action. For instance, certain aminoguanidine-tetralone derivatives are proposed to exert their antibacterial effect by disrupting the bacterial cell membrane.[2][3] This disruption can lead to depolarization of the membrane, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of antibacterial action of an α-tetralone derivative.
References
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. litfl.com [litfl.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Tetralone Derivatives
This guide provides a comprehensive comparison of validated analytical methods for the quantification of tetralone derivatives, tailored for researchers, scientists, and professionals in drug development. It offers a detailed look at various analytical techniques, their performance metrics, and experimental protocols to aid in the selection of the most suitable method for specific research needs.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is contingent on several factors, including the nature of the analyte, the sample matrix, and the required sensitivity and accuracy. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of tetralone derivatives, often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS). Gas Chromatography (GC) combined with MS is another powerful tool, particularly for volatile or derivatized tetralones.
Below is a summary of performance data from validated HPLC methods for the quantification of specific tetralone derivatives.
| Analyte | Method | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Tetralone-4-O-β-D-glucopyranoside | RP-HPLC | > 0.999 | 0.05 | 0.18 | Not Reported | < 1.1 | [1] |
| 4-Hydroxy-α-tetralone | RP-HPLC | > 0.999 | 0.06 | 0.18 | Not Reported | < 1.1 | [1] |
| 4-Hydroxy-α-tetralone (4H) | RP-HPLC | > 0.999 | 0.22 | 0.73 | 99.06–100.76 | ≤ 1.73 | [2] |
| Tetralone-4-O-β-D-glucopyranoside (T4) | RP-HPLC | > 0.999 | 0.70 | 2.33 | 99.06–100.76 | ≤ 1.73 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for key experiments cited in the literature for the analysis of tetralone derivatives.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Tetralone Glycosides and Aglycones in Plant Extracts[1][2]
This method is suitable for the quantification of tetralone-4-O-β-D-glucopyranoside and 4-hydroxy-α-tetralone in plant material.
-
Sample Preparation:
-
Dried and powdered plant material (e.g., leaves and roots) is extracted with a methanol-water mixture (e.g., 8:2 v/v) using ultrasonication.[2]
-
The extracts are then filtered prior to HPLC analysis.
-
-
Chromatographic Conditions:
-
Method Validation: The method is validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, precision, accuracy, recovery, and robustness.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring[3]
This technique is effective for monitoring the progress of chemical reactions involving tetralone derivatives and for the characterization of reaction products.
-
Sample Preparation: The reaction mixture is directly analyzed or after appropriate dilution and derivatization if necessary.
-
GC-MS Conditions:
-
Instrument: Agilent Technologies 5977E MSD.[3]
-
Column: The specific column used will depend on the analytes of interest.
-
Analysis: The instrument records the retention time and the mass fragmentation pattern of the compounds. For instance, in the analysis of a reaction product, a specific retention time (e.g., 17.230 min) and a corresponding mass fragmentation pattern are identified.[3]
-
Visualizing Analytical Workflows
Diagrams are powerful tools for illustrating complex processes. The following diagrams, generated using the DOT language, depict a standard workflow for analytical method validation and a decision-making process for selecting an appropriate analytical method for tetralone derivatives.
Caption: General workflow for the validation of an analytical method.
Caption: Decision tree for selecting an analytical method for tetralone derivatives.
References
comparative study of different synthetic routes to tetralones
For researchers, scientists, and professionals in drug development, the tetralone scaffold represents a cornerstone in the synthesis of a wide array of biologically active molecules. The selection of an appropriate synthetic strategy is paramount, directly impacting yield, purity, and scalability. This guide provides an objective comparison of three primary synthetic routes to α-tetralone: the classical Haworth synthesis, the versatile intramolecular Friedel-Crafts acylation, and the direct oxidation of tetralin.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to tetralones is often a trade-off between the number of steps, overall yield, and the availability and cost of starting materials. The following table summarizes the quantitative data for the three main approaches to the synthesis of the parent α-tetralone.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature | Overall Yield |
| Haworth Synthesis | Benzene, Succinic Anhydride | AlCl₃, Zn(Hg)/HCl, H₂SO₄/PPA | Multiple days | Varies per step | ~60-75% |
| Intramolecular Friedel-Crafts Acylation | 4-Phenylbutyric Acid | PPA, H₂SO₄, or Lewis Acids | 1-24 hours | 85-220°C | 85-96%[1][2] |
| Oxidation of Tetralin | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | CrO₃, Air/Catalyst | 2-4 hours | 70-120°C | ~18-35% (conversion)[3][4][5] |
In-Depth Look at Synthetic Pathways
Below are the detailed experimental protocols for each of the compared synthetic routes. These protocols are representative examples and may be adapted for substituted analogs.
Haworth Synthesis
The Haworth synthesis is a multi-step approach that builds the tetralone core from basic aromatic hydrocarbons and anhydrides. While it is a classic and reliable method, it is also the most lengthy of the three.
Step 1: Friedel-Crafts Acylation of Benzene
-
To a solution of benzene and succinic anhydride, anhydrous aluminum chloride is added portion-wise. The reaction mixture is heated to form 3-benzoylpropanoic acid.
Step 2: Clemmensen Reduction
-
The 3-benzoylpropanoic acid is then reduced using amalgamated zinc and hydrochloric acid to yield 4-phenylbutanoic acid.
Step 3: Intramolecular Acylation (Ring Closure)
-
4-Phenylbutanoic acid is heated in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to induce intramolecular cyclization to α-tetralone.[6][7]
Step 4 & 5 (for Naphthalene Synthesis): Further Reduction and Aromatization
-
For the synthesis of naphthalene, the resulting α-tetralone is subjected to another Clemmensen reduction to yield tetralin, which is then aromatized by heating with a palladium catalyst.[6]
Intramolecular Friedel-Crafts Acylation
This is arguably the most common and direct route for synthesizing tetralones, especially when the corresponding 4-arylbutyric acid is readily available. The choice of acid catalyst can significantly influence the reaction conditions and yield.
-
To a 5-mL conical vial equipped with a spin vane and condenser, add 1.5 mL of methanesulfonic acid.
-
Stir and heat the acid to a temperature of 85-100 °C.
-
Once the temperature is reached, add 220 mg of 4-phenylbutyric acid.
-
Stir the reaction mixture at reflux for one hour.
-
After one hour, carefully add the hot reaction mixture to a test tube containing 5.0 mL of ice-cold water.
-
Extract the aqueous layer twice with 3 mL of diethyl ether.
-
Combine the organic layers and wash with 2 mL of saturated aqueous NaHCO₃, followed by 2 mL of water.
-
Isolate the product by passing the organic layer through a short column of silica gel topped with sodium sulfate.
-
Remove the solvent under vacuum to obtain α-tetralone as a colorless oil.[8]
Oxidation of Tetralin
The direct oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin) offers the shortest route to α-tetralone. However, this method often suffers from lower selectivity and conversion rates, yielding a mixture of products including α-tetralol.
-
In a reaction vessel, dissolve 5-nitrotetralin in acetic acid.
-
Heat the solution to 70-80°C.
-
Slowly add a solution of chromium trioxide (CrO₃) in acetic acid to the heated mixture over a period of 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional period.
-
After cooling, the reaction is worked up, typically involving neutralization and extraction.
-
The crude product is then purified, for instance by fractional crystallization, to isolate the desired nitro-tetralone. A similar procedure can be applied to unsubstituted tetralin.[4]
Conclusion
The synthesis of tetralones can be approached through several distinct pathways, each with its own set of advantages and disadvantages. For high-yield and relatively clean reactions, the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids stands out as a preferred method, particularly with the use of modern catalysts that allow for milder conditions.[9][10] The Haworth synthesis , while historically significant and versatile for building the core structure from simple starting materials, is more labor-intensive. The direct oxidation of tetralin is the most atom-economical route but is often hampered by issues of selectivity and conversion, making purification more challenging. The ultimate choice of method will depend on the specific requirements of the research, including the desired substitution pattern on the tetralone ring, scale of the reaction, and available resources.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 1-Tetralones by Intramolecular Friedel-Crafts Reaction of 4-Phenylbutyric Acids Using Modified Zeolite H-BEA [yyhx.ciac.jl.cn]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 5. prepchem.com [prepchem.com]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Solved Formation of Q-Tetralone by Intramolecular | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate" Efficacy with Known Enzyme Inhibitors
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative framework for evaluating the inhibitory efficacy of "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate." Currently, there is no publicly available data on the biological activity or inhibitory profile of this specific compound. However, its chemical structure, featuring a tetralone scaffold, suggests potential interactions with enzymes that have an affinity for steroid-like molecules. One such prominent target is the aldo-keto reductase family 1 member C1 (AKR1C1), a key enzyme in steroid hormone metabolism and a target for various therapeutic areas, including cancer.
This document, therefore, presents a hypothetical comparison, outlining the necessary experimental protocols and providing efficacy data for known AKR1C1 inhibitors. This will serve as a benchmark for researchers seeking to characterize the inhibitory potential of "this compound" or structurally related compounds.
Comparative Efficacy of Known AKR1C1 Inhibitors
The following table summarizes the inhibitory potency of several well-characterized inhibitors of AKR1C1. This data provides a reference range for assessing the potential efficacy of novel compounds.
| Inhibitor Name | Type | Target Enzyme(s) | IC50 (µM) | Ki (µM) |
| Flufenamic acid | Non-steroidal anti-inflammatory | AKR1C1 | 6.0 | - |
| Indomethacin | Non-steroidal anti-inflammatory | AKR1C1 | 140 | - |
| Ibuprofen | Non-steroidal anti-inflammatory | AKR1C1 | 950 | - |
| 3-bromo-5-phenylsalicylic acid | Salicylic acid derivative | AKR1C1 | 0.46 | 0.004 |
| 3-chloro-5-phenylsalicylic acid | Salicylic acid derivative | AKR1C1 | 0.1 | 0.00086 |
| Mefenamic acid | N-phenylanthranilic acid | AKR1C1, AKR1C2, AKR1C3 | - | 0.81 |
| Alantolactone | Natural Product | AKR1C1 | - | - |
| Aspirin | Non-steroidal anti-inflammatory | AKR1C1 | - | - |
| Hexestrol | Synthetic nonsteroidal estrogen | AKR1C1 | 9.5 | - |
| Lithocholic acid | Bile acid | AKR1C1 | 25 | - |
IC50 and Ki values are dependent on assay conditions and should be interpreted in the context of the specific study.
Experimental Protocols for Efficacy Determination
To ascertain the inhibitory activity of "this compound" against AKR1C1, the following experimental methodologies are recommended.
1. General Inhibition Assay:
-
Principle: The enzymatic activity of AKR1C1 is monitored by measuring the change in absorbance resulting from the oxidation or reduction of NADP(H) at 340 nm.
-
Reagents:
-
Recombinant human AKR1C1 enzyme.
-
Phosphate buffer (e.g., 100 mM, pH 7.0 or 9.0).
-
Coenzyme: NADP+ or NADPH.
-
Substrate: A suitable substrate for AKR1C1, such as S-tetralol or 1-acenaphthenol.
-
Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, combine the buffer, coenzyme, and varying concentrations of the test compound.
-
Add the AKR1C1 enzyme and incubate for a specified period.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance at 340 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
2. Determination of Inhibition Constant (Ki):
-
Principle: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetics are studied at various substrate and inhibitor concentrations.
-
Procedure:
-
Perform the general inhibition assay with multiple, fixed concentrations of the test compound.
-
For each inhibitor concentration, vary the substrate concentration.
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor.
-
Calculate the Ki value based on the observed changes in Km and Vmax, which will also reveal the mode of inhibition.
-
Visualizing Experimental Workflow and Biological Context
To aid in the conceptualization of the experimental process and the biological relevance of targeting AKR1C1, the following diagrams are provided.
Conclusion and Path Forward
While the inhibitory efficacy of "this compound" remains to be elucidated, this guide provides the necessary framework for its evaluation against AKR1C1, a highly relevant therapeutic target. Researchers are encouraged to employ the detailed experimental protocols to determine the IC50 and Ki values of the compound. The provided data on known AKR1C1 inhibitors will serve as a valuable benchmark for interpreting the experimental results and assessing the compound's potential as a novel inhibitor. Subsequent studies should focus on selectivity profiling against other AKR1C isoforms and validation in cell-based assays to establish a comprehensive understanding of its biological activity.
References
A Comparative Guide to the Enantiomeric Resolution of Tetralone Derivatives on Chiral Stationary Phases
For researchers, scientists, and professionals in drug development, the successful separation of enantiomers is a critical step in the discovery and manufacturing of chiral drugs. Tetralone derivatives, a significant class of compounds with diverse pharmacological activities, often require robust chiral separation methods to isolate and characterize individual enantiomers. This guide provides a comparative overview of the performance of various chiral stationary phases (CSPs) for the enantiomeric resolution of tetralone derivatives, supported by experimental data from published studies.
Comparison of Chiral Stationary Phases
The enantiomeric resolution of tetralone derivatives has been successfully achieved using three main classes of chiral stationary phases: polysaccharide-based, macrocyclic antibiotic-based, and cyclodextrin-based CSPs. The choice of CSP is crucial and depends on the specific structure of the tetralone derivative.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for their broad enantioselectivity. Commercial columns such as Chiralpak® and Chiralcel® offer a range of phases with different selectivities.
A study comparing several polysaccharide-based CSPs for the resolution of novel tetralone derivatives that act as 17α-hydroxylase/17,20-lyase inhibitors found that Chiralpak AS was particularly effective. This column provided baseline separation for all tested derivatives. In another investigation, a Chiralpak IC column was successfully employed for the chiral separation of six different α-aryl tetralone derivatives. Similarly, the enantioseparation of eight pairs of tetralone derivative enantiomers was achieved on a cellulose-based CHIRALPAK IC stationary phase.
Table 1: Performance Data for Polysaccharide-Based CSPs in the Separation of Tetralone Derivatives
| Analyte (Tetralone Derivative) | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Novel Tetralone Derivatives (P450 17α inhibitors) | Chiralpak AS | Hexane:Ethanol:Methanol (90:7:3 v/v/v) + 0.5% Triethylamine | 1.1 - 1.3 | 2.28 - 10.23 |
| α-Aryl Tetralone Derivative I | Chiralpak IC | n-Hexane:Isopropanol (90:10 v/v) | Data not available | Data not available |
| α-Aryl Tetralone Derivatives II, III, IV | Chiralpak IC | n-Hexane:Isopropanol (99:1 v/v) | Data not available | Data not available |
| α-Aryl Tetralone Derivative V | Chiralpak IC | n-Hexane:Isopropanol (85:15 v/v) | Data not available | Data not available |
| α-Aryl Tetralone Derivative VI | Chiralpak IC | n-Hexane:Isopropanol (80:20 v/v) | Data not available | Data not available |
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotic-based CSPs, such as the Chirobiotic™ series, offer unique chiral recognition capabilities. A comparative study on the enantiomeric resolution of five substituted 2-(4-pyridylalkyl)-1-tetralone derivatives was conducted on Chirobiotic R, T, and V columns. The results indicated that the best resolution was achieved on the Chirobiotic R column.
Table 2: Performance Data for Macrocyclic Antibiotic-Based CSPs in the Separation of 2-(4-Pyridylalkyl)-1-Tetralone Derivatives
| Chiral Stationary Phase | Mobile Phase | Separation Factor (α) Range | Resolution (Rs) Range |
| Chirobiotic R | Hexane:Ethanol:Triethylamine (12:8:0.01 v/v/v) | 1.32 - 2.51 | 1.00 - 2.50 |
| Chirobiotic T | Hexane:Ethanol:Triethylamine (12:8:0.01 v/v/v) | 2.02 - 2.88 | 1.00 - 1.95 |
| Chirobiotic V | Hexane:Ethanol:Triethylamine (12:8:0.01 v/v/v) | 1.55 - 2.54 | 1.00 - 1.60 |
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs are another important class of stationary phases for chiral separations. A study on the enantiomeric resolution of three tetrahydronaphthalenic derivatives, which are potential melatoninergic ligands, demonstrated successful baseline separation using a β-cyclodextrin-bonded column (Cyclobond I 2000).
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the different classes of CSPs.
General Workflow for Enantiomeric Resolution of Tetralone Derivatives
Caption: General workflow for the enantiomeric resolution of tetralone derivatives by HPLC.
Protocol for Polysaccharide-Based CSPs (Chiralpak IC)
-
Analytes: Six α-aryl tetralone derivatives.
-
Column: Chiralpak IC.
-
Mobile Phase: A mixture of n-hexane and isopropanol. The ratio was optimized for each compound:
-
Compound I: n-hexane-isopropanol (90:10, v/v).
-
Compounds II, III, IV: n-hexane-isopropanol (99:1, v/v).
-
Compound V: n-hexane-isopropanol (85:15, v/v).
-
Compound VI: n-hexane-isopropanol (80:20, v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV.
Protocol for Macrocyclic Antibiotic-Based CSPs (Chirobiotic R, T, V)
-
Analytes: Five substituted 2-(4-pyridylalkyl)-1-tetralone derivatives.
-
Columns: Chirobiotic R, Chirobiotic T, Chirobiotic V.
-
Mobile Phase: Hexane-ethanol-triethylamine (12:8:0.01, v/v/v).
-
Flow Rate: 2 mL/min for Chirobiotic R and V, and 1 mL/min for Chirobiotic T.
-
Detection: UV at 254 nm.
Conclusion
The enantiomeric resolution of tetralone derivatives can be effectively achieved on various chiral stationary phases. Polysaccharide-based CSPs, such as Chiralpak AS and IC, demonstrate excellent separation capabilities for a range of tetralone structures under normal phase conditions. Macrocyclic antibiotic-based CSPs, particularly Chirobiotic R, have shown superior resolution for pyridylalkyl tetralone derivatives. Cyclodextrin-based phases also provide a viable option for the separation of these compounds. The selection of the optimal CSP and chromatographic conditions is highly dependent on the specific molecular structure of the tetralone derivative . The data and protocols presented in this guide serve as a valuable starting point for method development in the chiral separation of this important class of molecules.
Safety Operating Guide
Proper Disposal of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: A Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, ensuring the safety of laboratory personnel and environmental protection.
This document provides a comprehensive, step-by-step plan for the proper disposal of this compound (CAS No. 116350-43-3), a compound recognized for its potential health and environmental hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Hazard Profile
This compound is a combustible liquid that is toxic to aquatic life with long-lasting effects.[1] It is also a suspected carcinogen and can cause skin and eye irritation.[1] Aspiration of this chemical may lead to pulmonary edema and pneumonitis, and it can be fatal if swallowed and enters the airways.[1]
Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.
Hazard Summary Table:
| Hazard Classification | Description | GHS Pictogram |
| Carcinogenicity (Category 2) | Suspected of causing cancer.[1] | Health Hazard |
| Aspiration Hazard (Category 1) | May be fatal if swallowed and enters airways.[1] | Health Hazard |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Exclamation Mark |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Exclamation Mark |
| Flammable Liquids (Category 4) | Combustible liquid.[1] | None |
| Chronic Aquatic Hazard (Category 2) | Toxic to aquatic life with long-lasting effects.[1] | Environment |
Step-by-Step Disposal Protocol
The disposal of this compound is regulated and cannot be discharged into the regular trash or sewer system.[2] It must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[2][3]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: Wear a lab coat and closed-toe shoes.[4]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contamination: Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly after handling.[4]
2. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[5][6] Avoid using metal containers.[5]
-
Segregation: Do not mix this waste with other incompatible waste streams. It should be segregated with other non-halogenated organic wastes. Incompatible chemicals must be kept separate to prevent dangerous reactions.[6]
-
Solid Waste: Any materials contaminated with this chemical, such as gloves, absorbent paper, or pipette tips, should be collected as solid hazardous waste in a separate, clearly labeled container.[5]
3. Labeling and Storage:
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".[2][6]
-
Contents Identification: The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2] List all components if it is a mixture.
-
Hazard Identification: Mark the appropriate hazard pictograms on the label (Health Hazard, Exclamation Mark, Environment).[2]
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.[7] Store it in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel and away from heat sources or open flames.[7][8]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office. This typically includes listing the chemical name, quantity, and location.[2]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. This should be done by trained EHS staff.[9]
5. Empty Container Disposal:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]
-
Rinsate Collection: The rinsate from the triple-rinsing process is also considered hazardous waste and must be collected in the appropriate hazardous waste container.[10]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface the original label and dispose of the container as non-hazardous solid waste, in accordance with your institution's policies.[9]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. jefferson.edu [jefferson.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS Number: 116047-26-8). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profile of its parent compound, 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and general best practices for handling laboratory chemicals.
Hazard Summary
The parent compound is classified as follows, and it is prudent to assume the methyl ester exhibits similar hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a risk of splashing.[2] |
| Skin Protection | A lab coat must be worn and kept closed.[3] Chemical-resistant gloves (such as nitrile or neoprene) are essential.[3] Change gloves immediately if contaminated.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[3] |
Operational Plan: Safe Handling Procedures
Adherence to these procedural steps is critical for safe handling.
-
Preparation : Before handling, ensure you have read and understood this guide and the general safety procedures of your laboratory. Locate the nearest eyewash station and safety shower.
-
Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Dispensing : When weighing or transferring the solid compound, use techniques that minimize dust generation.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent. If the process is exothermic, use an ice bath to control the temperature.
-
General Hygiene : Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Method : Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour down the drain or dispose of in regular trash.[5][6] Aromatic compounds may require special incineration.[7]
-
Empty Containers : Empty containers that held this chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
Experimental Workflow and Safety
References
- 1. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gz-supplies.com [gz-supplies.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
